molecular formula C115H205F3N24O21 B6295666 Hel 13-5 Trifluoroacetate CAS No. 177942-21-1

Hel 13-5 Trifluoroacetate

Cat. No.: B6295666
CAS No.: 177942-21-1
M. Wt: 2317.0 g/mol
InChI Key: HISBAGBEBNKCII-NOJTWIALSA-N
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Description

Hel 13-5 Trifluoroacetate is a useful research compound. Its molecular formula is C115H205F3N24O21 and its molecular weight is 2317.0 g/mol. The purity is usually 95%.
The exact mass of the compound Hel 13-5 Trifluoroacetate is 2316.56967897 g/mol and the complexity rating of the compound is 4390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hel 13-5 Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hel 13-5 Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C113H204N24O19.C2HF3O2/c1-63(2)49-83(125-96(138)77(119)38-27-32-44-114)105(147)130-84(50-64(3)4)101(143)121-79(40-28-33-45-115)97(139)127-89(55-69(13)14)107(149)133-92(58-72(19)20)109(151)132-86(52-66(7)8)103(145)123-82(43-31-36-48-118)100(142)129-91(57-71(17)18)110(152)136-94(61-75-62-120-78-39-26-25-37-76(75)78)112(154)135-87(53-67(9)10)104(146)124-81(42-30-35-47-117)99(141)126-88(54-68(11)12)106(148)131-85(51-65(5)6)102(144)122-80(41-29-34-46-116)98(140)128-90(56-70(15)16)108(150)134-93(59-73(21)22)111(153)137-95(113(155)156)60-74(23)24;3-2(4,5)1(6)7/h25-26,37,39,62-74,77,79-95,120H,27-36,38,40-61,114-119H2,1-24H3,(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,138)(H,126,141)(H,127,139)(H,128,140)(H,129,142)(H,130,147)(H,131,148)(H,132,151)(H,133,149)(H,134,150)(H,135,154)(H,136,152)(H,137,153)(H,155,156);(H,6,7)/t77-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISBAGBEBNKCII-NOJTWIALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C115H205F3N24O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2317.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architecture of Function: A Technical Guide to the Mechanism of Action of Hel 13-5 as a Surfactant Protein-B Mimic

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Synthetic Solution

Pulmonary surfactant is a complex lipo-proteinaceous substance essential for respiratory mechanics, preventing alveolar collapse at the end of expiration by reducing surface tension at the air-liquid interface.[1][2][3][4] The biophysical activity of pulmonary surfactant is critically dependent on its protein components, particularly the hydrophobic Surfactant Protein-B (SP-B). SP-B, an 8.7 kDa homodimer, plays a pivotal role in the adsorption and spreading of phospholipids, the primary surface tension-lowering components, at the alveolar interface.[5] Its deficiency or dysfunction leads to severe respiratory distress syndrome (RDS), especially in premature infants.[2][6]

While animal-derived surfactant preparations are effective in treating RDS, they present challenges including limited availability, high production costs, and potential immunogenicity.[7][8] This has driven the development of synthetic surfactants, with a key focus on creating peptide mimics of SP-B that can replicate its essential functions. Hel 13-5 is one such synthetic peptide, designed based on the N-terminal segment of human SP-B, that has shown considerable promise.[5][9][10] This guide provides an in-depth technical exploration of the mechanism of action of Hel 13-5, intended for researchers and professionals in drug development. We will dissect its structural attributes, its dynamic interplay with lipids at the air-water interface, and the experimental methodologies employed to elucidate its function.

I. Molecular Architecture and Biophysical Properties of Hel 13-5

Hel 13-5 is a monomeric, 18-amino acid synthetic peptide with the sequence NH2-KLLKLLLKLWLKLLKLLL-COOH.[5] Its design encapsulates the core biophysical characteristics of SP-B's amphipathic helices.

Amphipathic α-Helical Structure

The defining structural feature of Hel 13-5 is its amphipathic α-helical conformation. It is composed of 13 hydrophobic and 5 hydrophilic (lysine) amino acid residues.[9] This segregation of hydrophobic and hydrophilic faces is fundamental to its function. In aqueous solutions containing phospholipids, Hel 13-5 predominantly adopts an α-helical secondary structure.[10] This conformation is crucial for its insertion into lipid monolayers and its ability to organize phospholipid molecules.

The α-helical structure can be influenced by the surrounding lipid environment and surface pressure. In the presence of acidic liposomes, such as those containing phosphatidylglycerol (PG), the helical content of Hel 13-5 is maintained.[11] However, under high surface pressure within a lipid monolayer, the conformation of Hel 13-5 can transition from an α-helix to a β-sheet structure.[12] This conformational flexibility is a key aspect of its dynamic function at the interface.

Physicochemical Characteristics

The physicochemical properties of Hel 13-5 are summarized in the table below, providing a quantitative basis for its comparison with native SP-B and other synthetic mimics.

PropertyHel 13-5Native SP-BRationale for Significance
Amino Acid Residues 1879 (monomer)Shorter length facilitates synthesis and reduces cost.
Molecular Weight ~2.2 kDa~8.7 kDa (monomer)Lower molecular weight with retained function is a key design goal.
Secondary Structure Primarily α-helicalα-helicalThe α-helical structure is essential for lipid interaction and insertion.
Hydrophobicity HighHighEnables partitioning into the lipid phase of the surfactant film.
Net Charge (pH 7.4) CationicCationic (+7)Promotes electrostatic interactions with anionic phospholipids like PG.[5]

II. Mechanism of Action at the Air-Liquid Interface

The primary function of Hel 13-5 is to mimic SP-B's ability to organize and stabilize the phospholipid film at the alveolar air-liquid interface. This action is a multi-step process involving lipid binding, monolayer insertion, and dynamic response to surface pressure changes during the respiratory cycle.

Lipid Interaction and Monolayer Formation

Hel 13-5 exhibits a specific interaction with anionic phospholipids, such as phosphatidylglycerol (PG), which is a significant component of native lung surfactant.[10] This interaction is driven by electrostatic forces between the positively charged lysine residues of Hel 13-5 and the negatively charged headgroups of PG.[5] This specific interaction is crucial for the proper structuring of the surfactant film.

When combined with phospholipids like dipalmitoylphosphatidylcholine (DPPC) and PG, Hel 13-5 facilitates the formation of a stable monolayer at the air-water interface.[13] This is a critical step in reducing surface tension.

The "Squeeze-Out" Phenomenon and Surface-Associated Reservoir

A key aspect of pulmonary surfactant function is the "squeeze-out" mechanism, where non-DPPC components are selectively removed from the monolayer during compression (exhalation) to enrich the film with the highly surface-active DPPC.[3] Hel 13-5 plays a crucial role in this process.

Upon compression of a mixed lipid-peptide monolayer, as surface pressure increases, Hel 13-5 is squeezed out of the interface.[5][10][14] This is not a simple collapse, but rather the formation of a surface-associated reservoir of the peptide and associated lipids just below the monolayer.[10] This reservoir is critical for the rapid respreading of the surfactant film during expansion (inhalation). The interaction between squeezed-out Hel 13-5 and the remaining monolayer, particularly with anionic lipids, helps to stabilize the film at high surface pressures.[5]

The diagram below illustrates the proposed mechanism of action of Hel 13-5 during the respiratory cycle.

Hel_13_5_Mechanism cluster_inhalation Inhalation (Expansion) cluster_exhalation Exhalation (Compression) Inhalation_Interface Expanded Air-Liquid Interface (Low Surface Pressure) Monolayer_Expanded Mixed Monolayer (DPPC, PG, Hel 13-5) Monolayer_Compressed DPPC-Enriched Monolayer Monolayer_Expanded->Monolayer_Compressed Respiratory Cycle Reservoir_Reentry Surface-Associated Reservoir (Hel 13-5 re-enters interface) Reservoir_Reentry->Monolayer_Expanded Rapid Respreading Exhalation_Interface Compressed Air-Liquid Interface (High Surface Pressure) Reservoir_Formation Surface-Associated Reservoir (Squeezed-out Hel 13-5 and fluid lipids) Monolayer_Compressed->Reservoir_Formation Selective Squeeze-Out

Caption: Proposed mechanism of Hel 13-5 at the air-liquid interface.

Induction of Nanotubular Structures

An interesting and potentially significant activity of Hel 13-5 is its ability to induce the formation of nanotubular structures from neutral liposomes (e.g., egg yolk phosphatidylcholine).[15] Electron microscopy studies have revealed that Hel 13-5 can transform liposomes into helical fibril structures.[15] The formation of these structures is dependent on the amphipathic α-helical nature and the specific length of the peptide.[15] While the direct physiological relevance of this in the alveolus is still under investigation, it highlights the potent lipid-organizing capabilities of Hel 13-5.

III. Experimental Workflows for Characterizing Hel 13-5 Function

The elucidation of Hel 13-5's mechanism of action relies on a suite of biophysical and imaging techniques. As a Senior Application Scientist, it is imperative to not only understand these methods but also the rationale behind their application.

Langmuir-Blodgett Trough for Monolayer Studies

The Langmuir-Blodgett trough is the cornerstone for studying the behavior of surfactant films at the air-water interface.

Objective: To measure surface pressure-area (π-A) isotherms and assess the compressibility, stability, and phase behavior of Hel 13-5 containing monolayers.

Experimental Protocol:

  • Subphase Preparation: Prepare a subphase of Tris buffer (pH 7.4) with 0.13 M NaCl to mimic physiological ionic strength.[13]

  • Monolayer Spreading: Prepare a solution of the lipid/peptide mixture (e.g., DPPC/PG/Hel 13-5) in a volatile organic solvent like chloroform/methanol.[10] Carefully deposit a known volume of this solution onto the subphase surface. Allow the solvent to evaporate completely, leaving a uniform monolayer.

  • Isotherm Measurement: Compress the monolayer at a constant rate using movable barriers. Simultaneously, measure the surface pressure using a Wilhelmy plate. Plot surface pressure as a function of the mean molecular area to generate the π-A isotherm.

  • Hysteresis Analysis: After maximum compression, expand the monolayer at the same rate to observe the respreading characteristics and determine the degree of hysteresis, which is a key property of functional pulmonary surfactant.[5][16]

Data Interpretation: The shape of the π-A isotherm reveals information about the phase transitions of the monolayer. A plateau in the isotherm during compression is indicative of the squeeze-out of components from the monolayer.[5] Large hysteresis loops suggest the formation of a stable surface-associated reservoir and good respreading properties.[5][13]

Spectroscopic Techniques for Structural Analysis

Objective: To determine the secondary structure of Hel 13-5 in different environments and its orientation within the lipid monolayer.

  • Circular Dichroism (CD) Spectroscopy:

    • Protocol: Measure the CD spectrum of Hel 13-5 in buffer, in the presence of liposomes (e.g., egg PC or egg PC/PG).[11]

    • Insight: The characteristic double minima at ~208 and ~222 nm confirm an α-helical conformation. Changes in the spectra in the presence of lipids indicate lipid-induced structural ordering.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Techniques: Attenuated Total Reflectance (ATR)-FTIR and Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS).[10]

    • Protocol: For PM-IRRAS, acquire spectra of the monolayer on the Langmuir trough at various surface pressures.[10]

    • Insight: The amide I band region (1600-1700 cm⁻¹) provides information on the peptide's secondary structure. A peak around 1655 cm⁻¹ corresponds to an α-helix, while a peak near 1630 cm⁻¹ indicates a β-sheet. This allows for the direct observation of the pressure-induced α-helix to β-sheet transition.[12]

The following diagram outlines the workflow for the biophysical characterization of Hel 13-5.

Experimental_Workflow cluster_characterization Biophysical Characterization cluster_analysis Data Analysis & Interpretation start Hel 13-5 Peptide Synthesis & Purification langmuir Langmuir-Blodgett Trough (π-A Isotherms, Hysteresis) start->langmuir spectroscopy Spectroscopy (CD, FTIR/PM-IRRAS) start->spectroscopy microscopy Microscopy (BAM, Fluorescence, AFM) start->microscopy lipids Lipid Preparation (DPPC, PG, etc.) lipids->langmuir lipids->spectroscopy lipids->microscopy surface_props Surface Properties (Compressibility, Stability) langmuir->surface_props structure Secondary Structure & Orientation spectroscopy->structure morphology Monolayer Morphology & Domain Structure microscopy->morphology mechanism Elucidation of Mechanism of Action surface_props->mechanism structure->mechanism morphology->mechanism

Caption: Workflow for the biophysical characterization of Hel 13-5.

In Vivo Efficacy Assessment

While in vitro biophysical studies are crucial, the ultimate validation of an SP-B mimic lies in its in vivo performance.

Objective: To evaluate the efficacy of Hel 13-5-containing synthetic surfactant in a relevant animal model of RDS.

Experimental Protocol (Surfactant-Deficient Rat Model):

  • Induction of RDS: Induce surfactant deficiency in rats, for example, through saline lung lavage.

  • Surfactant Administration: Intratracheally administer the synthetic surfactant formulation containing Hel 13-5.[5]

  • Monitoring: Monitor key physiological parameters such as arterial oxygenation (PaO2), lung compliance, and tidal volume over time.

  • Comparison: Compare the outcomes with control groups (e.g., no treatment, lipids alone) and a positive control (e.g., a clinically used animal-derived surfactant).

Data Interpretation: A significant improvement in lung function and gas exchange in the Hel 13-5 treated group compared to controls would demonstrate its in vivo efficacy.[5][17]

IV. Conclusion and Future Directions

Hel 13-5 serves as a compelling model for a minimalist yet highly functional synthetic mimic of Surfactant Protein-B. Its mechanism of action is rooted in its stable amphipathic α-helical structure, which drives its interaction with phospholipids and its ability to organize and dynamically remodel the surfactant film at the air-liquid interface. The selective "squeeze-out" of Hel 13-5 into a surface-associated reservoir is a key feature that recapitulates the function of native SP-B, enabling efficient film respreading and stability throughout the respiratory cycle.

The in-depth understanding of Hel 13-5's mechanism, facilitated by the experimental workflows detailed in this guide, provides a rational basis for the design of next-generation synthetic surfactants. Future research should focus on optimizing the peptide sequence for enhanced stability and resistance to inactivation, as well as exploring combinations of SP-B and SP-C mimics to more closely replicate the full functionality of native pulmonary surfactant.[8][18] The continued development of potent and cost-effective synthetic surfactants like those based on the Hel 13-5 design holds the promise of a readily accessible therapy for RDS and other pulmonary conditions characterized by surfactant dysfunction.[7]

References

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Sources

Amphiphilic alpha-helical properties of Hel 13-5 peptide

Technical Deep Dive: The Amphiphilic -Helical Architecture of Hel 13-5

Executive Summary

This technical guide provides a rigorous analysis of Hel 13-5 , a synthetic 18-mer peptide (Sequence: KLLKLLLKLWLKLLKLLL ) designed as a model to elucidate the physicochemical limits of amphiphilic


For drug development professionals, Hel 13-5 serves as a critical boundary marker: it defines the "hydrophobicity ceiling" where antimicrobial potency gives way to eukaryotic toxicity (hemolysis) and self-association, providing a template for optimizing therapeutic indices in de novo peptide design.

Structural Determinants & Sequence Logic

The physicochemical behavior of Hel 13-5 is encoded in its specific amino acid ratio and distribution.[1] Unlike naturally occurring antimicrobial peptides (AMPs) which often possess a "hydrophobic arc" of


Sequence Analysis

Primary Sequence: Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-NH2

  • Hydrophobic Residues (13): 12 Leucines (Leu) + 1 Tryptophan (Trp).[2]

    • Role: Leu provides high helix propensity and membrane anchorage; Trp serves as an intrinsic fluorescent probe for burial depth.

  • Hydrophilic Residues (5): 5 Lysines (Lys).[2]

    • Role: Positively charged "snorkels" that interact with anionic phosphate headgroups, anchoring the peptide parallel to the membrane surface.

The "Hydrophobic Sector" Hypothesis

When folded into an


hydrophobic sector
2


Implication for Drug Design: The large hydrophobic sector drives strong self-association in aqueous environments and irreversible insertion into zwitterionic (mammalian) membranes, leading to high hemolytic activity. This contrasts with "balanced" peptides (e.g., Hel 9-9) which require anionic lipids (bacterial membranes) to induce folding.

Mechanism of Action: The Tubulation Pathway

Unlike standard pore-formers (toroidal or barrel-stave), Hel 13-5 induces such severe curvature strain that it transforms spherical liposomes into nanotubules .

Hel13_5_Mechanismcluster_0Phase I: Partitioningcluster_1Phase II: Insertion & Foldingcluster_2Phase III: Morphological TransitionUnfoldedUnfolded Peptide(Aqueous)BindingElectrostaticBindingUnfolded->Binding Attraction toLipid HeadgroupsHelixα-Helix Formation(Interface)Binding->Helix MembranePartitioningInsertionDeep HydrophobicBurial (Trp Blue Shift)Helix->Insertion HydrophobicSector InteractionCurvatureInduction ofPositive CurvatureInsertion->Curvature Wedge EffectTubulationNanotubuleFormation (50-90nm)Curvature->Tubulation Liposome Fusion& Elongation

Figure 1: The mechanistic pathway of Hel 13-5, progressing from electrostatic attraction to the induction of membrane curvature and nanotubule formation.[2]

Comparative Physicochemical Data

The following data summarizes the performance of Hel 13-5 against related analogs (Hel 9-9 and Hel 11-7) to illustrate the "Hydrophobicity Window."

ParameterHel 9-9 (Balanced)Hel 11-7 (Intermediate)Hel 13-5 (Hyper-Hydrophobic)
Hydrophobic Residues 91113
Hydrophobic Sector ~180°~220°~260°
Helicity (Buffer) Random CoilPartial HelixOligomeric Helix
Helicity (Lipid) HighHighHigh
Hemolytic Activity NegligibleModerateHigh (>50% at 10µM)
Membrane Selectivity Bacteria SpecificBroad SpectrumNon-Selective (Toxic)
Morphology Induced Pore/LysisLysisNanotubules

Interpretation: Hel 13-5 demonstrates that increasing hydrophobicity beyond a critical threshold (Hel 11-7) destroys selectivity, making the peptide toxic to mammalian cells (Red Blood Cells) despite high antimicrobial potency.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., Tryptophan fluorescence checks).

Protocol A: Circular Dichroism (CD) for Secondary Structure Analysis

Objective: Quantify the

Materials:

  • Hel 13-5 peptide (Lyophilized, >95% purity).[3]

  • DPPC (Dipalmitoylphosphatidylcholine) or Egg PC small unilamellar vesicles (SUVs).

  • Buffer: 10 mM Tris-HCl, 150 mM NaCl, pH 7.4.

Workflow:

  • Peptide Solubilization: Dissolve Hel 13-5 in buffer. Critical Step: Due to high hydrophobicity, Hel 13-5 may aggregate. Sonicate briefly. Verify concentration using UV absorbance at 280 nm (

    
    ).
    
  • Liposome Preparation: Prepare SUVs via extrusion (100 nm pore size) to ensure uniform curvature.

  • Mixing: Titrate lipid vesicles into peptide solution to achieve Lipid-to-Peptide (L/P) ratios of 10, 20, and 50.

  • Measurement: Record CD spectra from 190 nm to 250 nm at 25°C.

  • Validation (Self-Check):

    • Signature: Look for double minima at 208 nm and 222 nm.

    • Calculation: Mean Residue Ellipticity

      
      . A value of approx.[4][5] 
      
      
      indicates 100% helicity.
    • Aggregation Check: If the ratio

      
      , it indicates coiled-coil oligomerization (common for Hel 13-5 in solution). If 
      
      
      in lipids, it indicates monomeric insertion.
Protocol B: Visualization of Nanotubules via TEM

Objective: Confirm the unique morphological transition induced by Hel 13-5.

Workflow:

  • Incubation: Mix Hel 13-5 with Egg PC liposomes (L/P ratio 1:10) in Tris buffer. Incubate for 30 minutes at room temperature (above the phase transition temperature of the lipid).

  • Staining: Place 5 µL of the mixture onto a carbon-coated copper grid. Blot excess fluid after 1 minute.

  • Contrast: Apply 10 µL of 2% uranyl acetate (negative stain). Blot immediately.

  • Imaging: Visualize under TEM at 80-100 kV.

  • Validation:

    • Success Criteria: Observation of striated tubular structures (diameter ~50 nm, length >1 µm) rather than spherical vesicles.

Experimental Workflow Diagram

This diagram outlines the logical flow for characterizing Hel 13-5, linking structural validation (CD) with functional observation (TEM/Calcein Leakage).

Hel13_5_Workflowcluster_PrepPreparationcluster_CharCharacterizationStartLyophilized Hel 13-5SolubilizationSolubilization(Tris Buffer)Start->SolubilizationQCQC: UV Abs 280nm(Trp Quantification)Solubilization->QCCDCD Spectroscopy(Secondary Structure)QC->CD + LipidsFluorescenceTrp Fluorescence(Membrane Burial)QC->Fluorescence + LipidsTEMTEM Imaging(Morphology)QC->TEM + Lipids (High Conc)Result1ConfirmedAlpha-HelixCD->Result1 Minima @ 208/222nm?Result2ConfirmedInsertionFluorescence->Result2 Blue Shift (<330nm)?Result3ConfirmedTubulationTEM->Result3 Nanotubules Observed?

Figure 2: Integrated experimental workflow for the structural and functional characterization of Hel 13-5.

References

  • Nakahara, H., et al. (2009). Pulmonary surfactant model systems catch the specific interaction of an amphiphilic peptide with anionic phospholipid. Biophysical Journal, 96(4), 1415-1429.[3] Link

  • Kitamura, A., et al. (1999).[6] Nanotubules Formed by Highly Hydrophobic Amphiphilic

    
    -Helical Peptides and Natural Phospholipids.[2][7] Biophysical Journal, 76(5), 2608–2618. Link
    
  • Kiyota, T., Lee, S., & Sugihara, G. (1996). Design and synthesis of amphiphilic

    
    -helical model peptides with systematically varied hydrophobic-hydrophilic balance and their interaction with lipid- and bio-membranes. Biochemistry, 35(40), 13196-13204. Link
    
  • Chen, Y., et al. (2005).[8] Role of Peptide Hydrophobicity in the Mechanism of Action of

    
    -Helical Antimicrobial Peptides. Journal of Biological Chemistry, 280, 12316-12329.[8] Link
    
  • Nakahara, H., et al. (2008). Langmuir monolayer of artificial pulmonary surfactant mixtures with an amphiphilic peptide at the air/water interface. Langmuir, 24(7), 3370-3379.[3] Link

Structural Dynamics and Amphipathic Distribution in Hel 13-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hel 13-5 is a synthetic, 18-residue cationic peptide designed as a structural mimic of the N-terminal domain of Human Surfactant Protein B (SP-B). Its nomenclature derives from its precise stoichiometric composition: 13 hydrophobic residues (Leucine, Tryptophan) and 5 hydrophilic residues (Lysine).

This guide analyzes the spatial distribution of these residues, demonstrating how the specific


 periodicity creates a hyper-stable amphipathic 

-helix. Unlike typical antimicrobial peptides (AMPs) that form transmembrane pores, the unique hydrophobic density of Hel 13-5 drives the formation of lipid nanotubules , a property critical for pulmonary surfactant modeling and organelle-mimetic drug delivery systems.

Sequence and Structural Topology

Primary Sequence Analysis

The primary sequence of Hel 13-5 is engineered to maximize amphipathicity while maintaining a net positive charge (+5) to initiate electrostatic attraction to anionic phospholipid headgroups.

Sequence (N


 C): 
Lys(1) - Leu(2) - Leu(3) - Lys(4) - Leu(5) - Leu(6) - Leu(7) - Lys(8) - Leu(9) - Trp(10) - Leu(11) - Lys(12) - Leu(13) - Leu(14) - Lys(15) - Leu(16) - Leu(17) - Leu(18)

Residue Classification:

  • Hydrophobic Core (13 residues): Leu2, Leu3, Leu5, Leu6, Leu7, Leu9, Trp10, Leu11, Leu13, Leu14, Leu16, Leu17, Leu18.

  • Hydrophilic/Cationic Face (5 residues): Lys1, Lys4, Lys8, Lys12, Lys15.

The Amphipathic Periodicity

The distribution of Lysine residues follows a specific spacing pattern (


 and 

) that aligns them perfectly along one face of the helix.
  • Spacing Analysis:

    • Lys1

      
       Lys4 (Spacing: 3 residues 
      
      
      
      1 turn)
    • Lys4

      
       Lys8 (Spacing: 4 residues 
      
      
      
      1 turn)
    • Lys8

      
       Lys12 (Spacing: 4 residues 
      
      
      
      1 turn)
    • Lys12

      
       Lys15 (Spacing: 3 residues 
      
      
      
      1 turn)

This arrangement restricts the polar sector to a narrow angle (approximately 80-100°), leaving a massive hydrophobic sector (


 260-280°). This "super-hydrophobic" face is the driver for the peptide's unique ability to induce high-curvature membrane deformations (nanotubules) rather than simple lysis.

Visualization: Helical Wheel Projection

The following diagram illustrates the segregation of residues. Note the clustering of Lysine (K) on the top-right arc, while Leucine (L) and Tryptophan (W) dominate the remainder.

Figure 1: Helical Wheel Projection of Hel 13-5. Note the distinct 'Cationic Wedge' formed by Lysines (Blue) vs the 'Hydrophobic Bulk' (Red/Yellow).

Functional Implications of Residue Distribution

The "Wedge" Effect and Nanotubule Formation

Unlike standard AMPs (e.g., Magainin) where the hydrophobic face inserts to form a pore (barrel-stave or toroidal), Hel 13-5's hydrophobic face is too extensive to be stable in a flat bilayer configuration.

  • Mechanism: The peptide inserts shallowly but with high density into the outer leaflet.

  • Steric Pressure: The bulky hydrophobic Leucine/Tryptophan chains expand the surface area of the outer leaflet relative to the inner leaflet.

  • Result: This asymmetry forces the membrane to curve outward to relieve strain, generating nanotubules (diameter ~50 nm) rather than pores.

Tryptophan Anchoring (Trp-10)

The single Tryptophan at position 10 (center of the sequence) acts as an interfacial anchor.

  • Location: Trp-10 is located deep within the hydrophobic face.

  • Function: It partitions near the glycerol backbone region of the lipid bilayer. The indole ring aligns the peptide orientation, ensuring the Lysine face remains solvent-exposed while the Leucine core buries into the acyl chains.

Experimental Characterization Protocols

To validate the distribution and folding of Hel 13-5, the following technical workflows are recommended.

Circular Dichroism (CD) Spectroscopy

Objective: Confirm


-helical secondary structure in lipid environments.
  • Protocol:

    • Solvent Preparation: Prepare 10 mM Phosphate Buffer (pH 7.4).

    • Liposome Preparation: Extrude Large Unilamellar Vesicles (LUVs) of DPPC/DPPG (7:3 ratio).

    • Peptide Incubation: Mix Hel 13-5 with LUVs at a Peptide-to-Lipid (P/L) ratio of 1:50.

    • Measurement: Scan from 190 nm to 250 nm.

  • Expected Data:

    • Aqueous: Random coil (Minima at ~200 nm).

    • Lipid/TFE: Double minima at 208 nm and 222 nm (Characteristic of

      
      -helix).
      
Tryptophan Fluorescence Blue Shift

Objective: Measure the burial of the Hydrophobic Face.

  • Rationale: Trp-10 emission maximum (

    
    ) shifts to lower wavelengths (blue shift) when moving from a polar (water) to a non-polar (lipid) environment.
    
  • Protocol:

    • Excite at 280 nm or 295 nm (selective for Trp).

    • Record emission spectra (300–400 nm).

    • Titrate with increasing concentration of LUVs.

  • Validation Criterion: A shift from ~350 nm (buffer) to ~330 nm (lipid bound) confirms the hydrophobic face is correctly buried in the membrane core.

Transmission Electron Microscopy (TEM) of Nanotubules

Objective: Visualize the macroscopic consequence of the hydrophobic distribution.

  • Protocol:

    • Incubate Hel 13-5 with DPPC liposomes (500

      
      M) at 37°C for 30 mins.
      
    • Place 5

      
      L on a carbon-coated copper grid.
      
    • Stain with 1% Uranyl Acetate (negative stain).

    • Image at 80-100 kV.

  • Target Observation: Look for conversion of spherical liposomes into elongated tubular structures (width ~50nm, length >1

    
    m).
    

Workflow Diagram: Mechanism of Action

The following diagram details the causal link between the residue distribution and the physical outcome (Nanotubule).

mechanism_flow Figure 2: Mechanistic pathway from sequence distribution to nanotubule formation. Seq Hel 13-5 Sequence (13 Hydrophobic : 5 Cationic) Fold Folding at Interface (Amphipathic Helix Formation) Seq->Fold Electrostatic Attraction Insert Hydrophobic Face Insertion (Trp-10 Anchoring) Fold->Insert Hydrophobic Partitioning Exp Outer Leaflet Expansion (Steric Wedge Effect) Insert->Exp Volume Displacement Curve Membrane Curvature Induction Exp->Curve Stress Relief Tube Nanotubule Formation (Not Pore Formation) Curve->Tube Remodeling

Figure 2: Mechanistic pathway linking the specific residue distribution of Hel 13-5 to its macroscopic membrane-remodeling activity.[1][2]

References

  • Nakahara, H., et al. (2009).[3] "Pulmonary surfactant model systems catch the specific interaction of an amphiphilic peptide with anionic phospholipid." Biophysical Journal.[3] Link

  • Kitamura, K., et al. (1999).[1] "Nanotubules formed by highly hydrophobic amphiphilic alpha-helical peptides and natural phospholipids."[1][2] Biophysical Journal.[3] Link

  • Waring, A. J., et al. (2005). "The role of charged amphipathic helices in the structure and function of surfactant protein B." Journal of Peptide Research. Link

  • MedChemExpress. "Hel 13-5 Peptide Product Information." Link

Sources

Methodological & Application

Protocol for Reconstituting Hel 13-5 in Phospholipid Mixtures: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols for the reconstitution of the synthetic amphiphilic peptide Hel 13-5 into phospholipid mixtures. This application note is designed for researchers, scientists, and drug development professionals working with peptide-lipid interactions, particularly in the context of pulmonary surfactant models and drug delivery systems. The methodologies described herein are grounded in established biophysical techniques and are presented with scientific rationale to ensure robust and reproducible results.

Introduction: The Significance of Hel 13-5 and Proteoliposome Reconstitution

Hel 13-5 is a synthetic, 18-amino acid peptide that mimics the N-terminal segment of human surfactant protein B (SP-B).[1][2] Its amphiphilic α-helical structure, comprising 13 hydrophobic and 5 hydrophilic residues, allows it to interact favorably with phospholipid bilayers.[1][2] Reconstituting Hel 13-5 into liposomes—vesicles composed of a lipid bilayer—is crucial for studying its function in a membrane environment that mimics its native biological context. Such proteoliposome systems are invaluable for investigating peptide-lipid interactions, membrane fusion, and the development of artificial pulmonary surfactants.[2][3]

The choice of phospholipid composition is critical as it influences the physicochemical properties of the bilayer and its interaction with the peptide. This guide will focus on mixtures of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), and cholesterol. POPC is a common zwitterionic phospholipid, while the anionic nature of POPG can facilitate electrostatic interactions with cationic residues in peptides.[4][5] Cholesterol is a key component of many biological membranes, known to modulate membrane fluidity and stability.[6][7][8][9]

This document outlines two primary protocols for reconstitution: the widely used thin-film hydration method followed by extrusion, and a more advanced microfluidics-based approach for precise control over vesicle size and dispersity.[10][11][12][13]

Materials and Equipment

Reagents
  • Hel 13-5 peptide (lyophilized powder, >95% purity)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG, sodium salt)[14]

  • Cholesterol

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Sterile, pyrogen-free buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Sterile, deionized water

  • Argon or Nitrogen gas

Equipment
  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Microfluidic liposome synthesis system

  • Glass round-bottom flasks

  • Gastight glass syringes

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Fluorometer or UV-Vis Spectrophotometer

Peptide and Lipid Stock Preparation

Peptide Reconstitution

Proper reconstitution of the lyophilized Hel 13-5 peptide is a critical first step to ensure its structural integrity and activity.[15][16]

Protocol:

  • Equilibrate the vial of lyophilized Hel 13-5 to room temperature before opening to prevent condensation.

  • Add a small volume of an appropriate sterile solvent (e.g., sterile deionized water or a buffer with low ionic strength) to the vial.[17]

  • Gently swirl or pipet the solution up and down to dissolve the peptide.[16][17] Avoid vigorous shaking or vortexing , as this can induce peptide aggregation or denaturation.[16]

  • Once fully dissolved, the peptide solution can be aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[15]

Lipid Stock Solutions

Lipids should be handled in glass containers, as they can be absorbed by some plastics. Chloroform is a common solvent for dissolving phospholipids and cholesterol.

Protocol:

  • Prepare individual stock solutions of POPC, POPG, and cholesterol in chloroform at a concentration of 10-20 mg/mL.

  • Store the stock solutions in amber glass vials under an inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation.

Protocol 1: Thin-Film Hydration and Extrusion

This is a robust and widely used method for preparing proteoliposomes.[10][12][18] It involves creating a thin lipid film, hydrating it to form multilamellar vesicles (MLVs), and then extruding them to produce unilamellar vesicles (LUVs) of a defined size.

Step-by-Step Methodology
  • Lipid Film Formation:

    • In a glass round-bottom flask, combine the desired volumes of the lipid stock solutions (POPC, POPG, and cholesterol) to achieve the target molar ratio.

    • If incorporating Hel 13-5 directly with the lipids, add the appropriate amount of peptide dissolved in a minimal volume of a suitable organic solvent (e.g., a chloroform/methanol mixture). This is generally suitable for hydrophobic or amphiphilic peptides.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above the transition temperature of the lipids but low enough to not denature the peptide.

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid-peptide film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1-2 hours (or overnight in a desiccator) to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer. The volume of the buffer will determine the final lipid concentration.

    • If the peptide was not included in the lipid film, it should be dissolved in the hydration buffer.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or using a low-speed vortex. The resulting suspension will appear milky.

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process breaks down the larger vesicles and forces them to reform into smaller, more uniform LUVs.

    • The resulting proteoliposome suspension should appear more translucent than the initial MLV suspension.

Visualizing the Thin-Film Hydration Workflow

ThinFilmHydration cluster_prep Preparation cluster_process Reconstitution Process cluster_output Output Lipids Lipid Stocks (POPC, POPG, Cholesterol) Mix Mix Lipids & Peptide in Organic Solvent Lipids->Mix Peptide Hel 13-5 Stock Solution Peptide->Mix Evaporation Rotary Evaporation (Thin Film Formation) Mix->Evaporation Vacuum Hydration Hydration with Aqueous Buffer (MLV Formation) Evaporation->Hydration Buffer Extrusion Extrusion (LUV Formation) Hydration->Extrusion Pressure Proteoliposomes Hel 13-5 Proteoliposomes Extrusion->Proteoliposomes

Caption: Workflow for proteoliposome preparation via thin-film hydration and extrusion.

Protocol 2: Microfluidics-Based Reconstitution

Microfluidics offers a highly controlled and reproducible method for producing liposomes and proteoliposomes with a narrow size distribution.[11][13][19] This technique involves the precise mixing of a lipid-in-alcohol stream with an aqueous stream containing the peptide.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a lipid stock solution by dissolving the desired lipid mixture (POPC, POPG, cholesterol) in a water-miscible organic solvent, typically ethanol or isopropanol.

    • Prepare an aqueous solution containing the reconstituted Hel 13-5 peptide in the desired buffer.

  • Microfluidic System Setup:

    • Set up the microfluidic device according to the manufacturer's instructions. This typically involves connecting syringe pumps to the inlets of the microfluidic chip.

    • Prime the system with the respective solvents to ensure no air bubbles are present.

  • Proteoliposome Formation:

    • Load the lipid-in-alcohol solution and the aqueous peptide solution into separate syringes and place them on the syringe pumps.

    • Set the flow rates for both streams. The ratio of the flow rates (flow rate ratio, FRR) and the total flow rate (TFR) are critical parameters that control the final vesicle size and polydispersity.

    • As the two streams converge in the microfluidic channel, the rapid mixing and dilution of the alcohol stream cause the lipids to self-assemble into proteoliposomes, encapsulating the peptide.[20]

  • Collection and Purification:

    • Collect the proteoliposome suspension from the outlet of the microfluidic chip.

    • The resulting suspension will contain residual organic solvent, which may need to be removed for certain applications. This can be achieved through dialysis or buffer exchange using tangential flow filtration.

Visualizing the Microfluidics Workflow

Microfluidics cluster_inputs Input Streams cluster_process Microfluidic Chip cluster_output Output & Purification LipidStream Lipids in Alcohol MixingPoint Mixing LipidStream->MixingPoint Syringe Pump A AqueousStream Hel 13-5 in Buffer AqueousStream->MixingPoint Syringe Pump B Collection Collection of Proteoliposomes MixingPoint->Collection Self-Assembly Purification Purification (e.g., Dialysis) Collection->Purification FinalProduct Purified Hel 13-5 Proteoliposomes Purification->FinalProduct

Caption: Workflow for proteoliposome synthesis using a microfluidic system.

Quantitative Parameters

The following table provides example parameters for the reconstitution protocols. These should be optimized for specific experimental needs.

ParameterThin-Film HydrationMicrofluidics
Lipid Composition (molar ratio) e.g., POPC:POPG:Chol (7:2:1)e.g., POPC:POPG:Chol (7:2:1)
Total Lipid Concentration 1-20 mg/mL in final buffer1-10 mg/mL in alcohol
Peptide:Lipid Ratio (molar) 1:50 to 1:2001:50 to 1:200
Extrusion Membrane Pore Size 100 nmN/A
Flow Rate Ratio (Aq:Org) N/A3:1 to 5:1
Total Flow Rate N/A2-12 mL/min
Expected Vesicle Size 100-130 nm50-150 nm (tunable)
Expected Polydispersity Index (PDI) < 0.2< 0.15

Characterization and Validation

Successful reconstitution should be validated through a series of biophysical characterizations.

Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[21]

Protocol:

  • Dilute a small aliquot of the proteoliposome suspension in the same buffer used for hydration to a suitable concentration (typically 0.1-1.0 mg/mL lipid concentration).

  • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.

  • Place the sample in a disposable cuvette and analyze using a DLS instrument.

  • The results will provide the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.[21]

Morphological Analysis by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the proteoliposomes, confirming their size, shape, and lamellarity.

Protocol:

  • Place a drop of the diluted proteoliposome suspension onto a carbon-coated copper grid.

  • After a brief incubation, blot away the excess liquid.

  • Apply a negative stain (e.g., uranyl acetate or phosphotungstic acid) to the grid and blot away the excess.

  • Allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope. The liposomes should appear as roughly spherical structures.

Functional Assay: Membrane Permeabilization

For antimicrobial or membrane-active peptides like Hel 13-5, a functional assay can confirm that the reconstituted peptide retains its biological activity. A common method is to measure the leakage of a fluorescent dye from the proteoliposomes.[22]

Protocol:

  • Prepare liposomes (without peptide) containing a self-quenching concentration of a fluorescent dye, such as calcein, during the hydration step.

  • Remove the unencapsulated dye by size exclusion chromatography.

  • Incubate these dye-loaded liposomes with the reconstituted Hel 13-5 proteoliposomes (or add Hel 13-5 directly).

  • Measure the increase in fluorescence over time. Peptide-induced membrane disruption will cause the dye to leak out, become diluted, and de-quench, resulting in an increased fluorescence signal.[22]

Conclusion

The successful reconstitution of Hel 13-5 into phospholipid vesicles is a foundational step for a wide range of biophysical and biomedical research applications. The choice between the thin-film hydration and microfluidics methods will depend on the specific requirements for sample volume, size control, and reproducibility. By following the detailed protocols and validation steps outlined in this application note, researchers can confidently prepare high-quality Hel 13-5 proteoliposomes for their downstream experiments.

References

  • Nakahara, H., et al. (2009). Pulmonary surfactant model systems catch the specific interaction of an amphiphilic peptide with anionic phospholipid. Biophysical Journal, 96(4), 1415-29. [Link]

  • Lee, S., et al. (1998). Morphological behavior of acidic and neutral liposomes induced by basic amphiphilic alpha-helical peptides with systematically varied hydrophobic-hydrophilic balance. Biochemistry, 37(38), 13196-204. [Link]

  • Nakahara, H., et al. (2008). Langmuir monolayer of artificial pulmonary surfactant mixtures with an amphiphilic peptide at the air/water interface: comparison of new preparations with surfacten (Surfactant TA). Langmuir, 24(7), 3370-9. [Link]

  • Gao, J., et al. (2023). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, 4(1), 102043. [Link]

  • How to Reconstitute Peptides: A Step-by-Step Guide. (n.d.). Peptide Sciences. [Link]

  • How to Reconstitute Peptides. (n.d.). JPT Peptide Technologies. [Link]

  • Duan, Y., et al. (2021). Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. Methods in Molecular Biology, 2207, 69-76. [Link]

  • Liposome Preparation through Microfluidic Methods. (2023). Elveflow. [Link]

  • How to Reconstitute Peptides: Lab-Ready Techniques and Solvent Selection. (2024). Innovagen. [Link]

  • Phospholipid. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Wang, C., et al. (2021). Effects of Antibacterial Peptide F1 on Bacterial Liposome Membrane Integrity. Frontiers in Microbiology, 12, 756943. [Link]

  • Javanainen, M., et al. (2017). Cholesterol in phospholipid bilayers: positions and orientations inside membranes with different unsaturation degrees. Soft Matter, 13(12), 2413-2425. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2023). Nanovex Biotechnologies. [Link]

  • Carugo, D., et al. (2016). Microfluidic Methods for Production of Liposomes. Methods in Molecular Biology, 1373, 115-28. [Link]

  • Liposomes synthesis and size characterization with high precision DLS. (n.d.). Cordouan Technologies. [Link]

  • How to incorporate a peptide into liposomes? (2022). ResearchGate. [Link]

  • Schmidt, R. S., et al. (2021). Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies. Methods in Molecular Biology, 2304, 23-45. [Link]

  • Javanainen, M., et al. (2022). Structure of POPC Lipid Bilayers in OPLS3e Force Field. Journal of Chemical Information and Modeling, 62(18), 4449-4457. [Link]

  • Voelker, D. R., & Numata, M. (2019). Structural analogs of pulmonary surfactant phosphatidylglycerol inhibit toll-like receptor 2 and 4 signaling. Journal of Biological Chemistry, 294(14), 5457-5466. [Link]

  • Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization. (2018). Frontiers in Chemistry, 6, 55. [Link]

  • The Condensing Effect of Cholesterol in Lipid Bilayers. (2012). Journal of the American Chemical Society, 134(15), 6617-6624. [Link]

  • Nakahara, H., et al. (2005). Mode of Interaction of Hydrophobic Amphiphilic α-Helical Peptide/Dipalmitoylphosphatidylcholine with Phosphatidylglycerol or Palmitic Acid at the Air−Water Interface. Langmuir, 21(10), 4545-4552. [Link]

  • The four lipids used in this study: POPC... (n.d.). ResearchGate. [Link]

  • AFM, ESEM, TEM, and CLSM in liposomal characterization: a comparative study. (2013). International Journal of Nanomedicine, 8, 2367-2378. [Link]

  • Cholesterol and Its Influence on Membrane Fluidity. (n.d.). LabXchange. [Link]

  • Liposome production by microfluidics: Potential and limiting factors. (2018). European Journal of Pharmaceutics and Biopharmaceutics, 130, 12-23. [Link]

  • Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. [Link]

  • Advances in Antimicrobial Peptides: Mechanisms, Design Innovations, and Biomedical Potential. (2023). Molecules, 28(15), 5808. [Link]

  • Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. (2019). Materials Horizons, 6(9), 1779-1790. [Link]

  • The Effect of Cholesterol in SOPC Lipid Bilayers at Low Temperatures. (2021). Membranes, 11(11), 844. [Link]

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  • Investigating the Effects of the POPC–POPG Lipid Bilayer Composition on PAP248–286 Binding Using CG Molecular Dynamics Simulations. (2021). The Journal of Physical Chemistry B, 125(29), 8049-8060. [Link]

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  • Slowly inject the solvent down the side of the vial to avoid foaming or splashing. (n.d.). Innovagen. [Link]

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  • POPC: A Key Phospholipid for Advanced Lipid Bilayer Studies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Influence of Cholesterol on the Phase Transition of Lipid Bilayers: A Temperature-Controlled Force Spectroscopy Study. (2012). Langmuir, 28(33), 12156-12163. [Link]

  • Nanoparticle Size Characterization: Tips & Tricks for Light Scattering. (2016). YouTube. [Link]

  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. (2024). PLOS ONE, 19(4), e0300467. [Link]

  • Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment. (2021). Journal of Controlled Release, 331, 465-485. [Link]

  • Liposome Characterization by DLS. (n.d.). Wyatt Technology. [Link]

  • Influence of phospholipid head and tail molecular structures on cell membrane mechanical response under tension. (2022). The Journal of Chemical Physics, 157(8), 084901. [Link]

  • 6 Easy Ways to Remove Excess Detergent from Membrane Proteins. (n.d.). Bitesize Bio. [Link]

  • Work flow of membrane protein reconstitution mediated by detergents. (n.d.). ResearchGate. [Link]

  • Representative phospholipid composition of surfactants from various sources. (n.d.). ResearchGate. [Link]

  • GRecon: A Method for the Lipid Reconstitution of Membrane Proteins. (2012). PLOS ONE, 7(8), e43402. [Link]

Sources

Preparation of artificial pulmonary surfactant using Hel 13-5

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Functional Assessment of Artificial Pulmonary Surfactant Using Hel 13-5

Executive Summary

The development of synthetic pulmonary surfactants is critical for treating Respiratory Distress Syndrome (RDS) while circumventing the immunogenicity and cost associated with animal-derived preparations. Hel 13-5 (KLLKLLLKLWLKLLKLLL) is a cationic, amphipathic


-helical peptide designed to mimic the N-terminal domain of Surfactant Protein B (SP-B). It functions by facilitating the adsorption of phospholipids to the air-liquid interface and promoting the formation of surface-associated reservoirs during compression.

This guide provides a high-fidelity protocol for formulating Hel 13-5 with a clinical-grade lipid matrix (DPPC/POPG/PA). Unlike standard liposome generation, surfactant preparation requires specific "annealing" steps to ensure the peptide properly inserts into the lipid bilayers to function as a fusogenic agent.

Part 1: The Biophysical Rationale

To successfully prepare this surfactant, one must understand the "Squeeze-Out" theory. Native surfactant is not a static film; it is a dynamic system.

  • Adsorption: Hel 13-5 (positively charged) bridges anionic lipids (POPG) and the air-water interface, dragging rigid lipids (DPPC) to the surface.

  • Compression (Exhalation): As the lung volume decreases, the surface pressure (

    
    ) rises.
    
  • Selective Exclusion: The fluid lipids (POPG) and the peptide are "squeezed out" into a sub-surface reservoir, leaving a highly enriched, rigid DPPC monolayer that can sustain near-zero surface tension preventing alveolar collapse.

Figure 1: Mechanism of Action & Squeeze-Out Dynamics

SurfactantMechanism cluster_0 Adsorption Phase cluster_1 Compression Phase (Exhalation) cluster_2 Squeeze-Out Event LipidVesicle Lipid Vesicle (DPPC/POPG/Hel 13-5) Interface Air-Liquid Interface LipidVesicle->Interface Hel 13-5 promotes fusion & spreading MixedFilm Mixed Monolayer (DPPC + POPG + Peptide) Interface->MixedFilm HighPressure High Surface Pressure (> 45 mN/m) MixedFilm->HighPressure Compression Reservoir Sub-surface Reservoir (POPG + Hel 13-5) HighPressure->Reservoir Fluid components ejected EnrichedFilm Enriched DPPC Film (Rigid, Low Tension) HighPressure->EnrichedFilm Refinement Reservoir->Interface Re-spreading (Inhalation)

Caption: Hel 13-5 acts as a cross-linker, facilitating the selective exclusion of fluid lipids (POPG) into reservoirs while maintaining a rigid DPPC film.

Part 2: Materials & Reagents

Strict control of lipid purity is non-negotiable. Oxidation of unsaturated lipids (POPG) will abolish surfactant activity.

ComponentSpecificationRole
Hel 13-5 NH2-KLLKLLLKLWLKLLKLLL-COOH (>95% Purity)SP-B Mimic; Fusogenic agent.
DPPC 1,2-dipalmitoyl-sn-glycero-3-phosphocholineRigid component; withstands high compression.
POPG (or Egg-PG)1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerolFluidizer; Anionic anchor for Hel 13-5.
Palmitic Acid (PA) Ultra-pure (>99%)Cofactor; improves hysteresis and stability.
Solvents Chloroform (HPLC Grade), Methanol (HPLC Grade), TFE (Trifluoroethanol)Dissolution and helix induction.
Buffer Tris-HCl (20 mM), NaCl (150 mM), pH 7.4Physiological subphase.

Part 3: Formulation Protocol

Step 1: Peptide Solubilization (The Critical Pre-Step)

Hel 13-5 is hydrophobic but cationic. Direct dissolution in pure chloroform often leads to aggregation.

  • Weigh Hel 13-5 lyophilized powder.

  • Dissolve in Trifluoroethanol (TFE) or Methanol to a concentration of 1 mg/mL .

    • Why TFE? TFE promotes

      
      -helical secondary structure, pre-folding the peptide before it encounters lipids.
      
  • Sonicate in a bath sonicator for 5 minutes at room temperature to ensure monomeric dispersion.

Step 2: Lipid Mixing

The standard "Tanaka" or "Nakahara" mixture ratios are recommended for clinical relevance.

  • Target Ratio (Weight %): DPPC : POPG : PA = 68 : 22 : 9.[1][2][3]

  • Peptide Load: Add Hel 13-5 at 1.0 to 3.0 wt% relative to total lipids.[4]

  • Prepare stock solutions of DPPC, POPG, and PA in Chloroform:Methanol (2:1 v/v) at 5 mg/mL.

  • In a clean glass vial (Teflon-lined cap), combine the lipid stocks to achieve the 68:22:9 ratio.

  • Add the calculated volume of Hel 13-5 stock (from Step 1).

  • Vortex gently to mix. The final solvent system should be predominantly Chloroform/Methanol.

Step 3: Solvent Removal & Drying
  • Stream dry Nitrogen (

    
    ) over the solution while rotating the vial to create a thin lipid/peptide film on the glass walls.
    
  • Lyophilization/Vacuum: Place the vial under high vacuum (< 50 mTorr) for at least 12 hours .

    • Critical: Trace solvent residues (chloroform) destabilize the bilayer and are toxic to lung tissue.

Step 4: Rehydration & Annealing

Simple shaking is insufficient. You must force the peptide to insert into the bilayers.

  • Add Tris-Saline Buffer (pH 7.4, 150 mM NaCl) to the dried film to achieve a final phospholipid concentration of 1–5 mg/mL .

  • Vortex periodically for 30 minutes at 45°C (above the phase transition temperature of DPPC, which is ~41°C).

  • Annealing Cycle:

    • Heat to 50°C for 10 mins.

    • Cool to 4°C for 10 mins.

    • Repeat 3 times.

    • Why? This thermal cycling corrects packing defects and ensures the peptide is thermodynamically equilibrated within the lipid acyl chains.

Part 4: Quality Control & Functional Assays

A successful preparation must pass the "Rapid Adsorption" and "Low Surface Tension" tests.

Method A: Langmuir-Blodgett Isotherms (Research Standard)
  • Instrument: Langmuir Trough (e.g., KSV NIMA).

  • Subphase: 20 mM Tris, 150 mM NaCl, pH 7.4, 37°C.

  • Procedure:

    • Spread 20-50

      
      L of the organic surfactant solution (before drying) or the rehydrated dispersion (carefully) onto the interface.
      
    • Wait 15 mins for solvent evaporation.

    • Compress barriers at 20 cm²/min.

  • Pass Criteria:

    • Lift-off: Surface pressure should rise immediately upon compression.

    • Collapse Plateau: A distinct plateau or kink should appear near 42–45 mN/m (Squeeze-out of Hel 13-5/POPG).

    • Max Pressure: Must reach > 65 mN/m (near-zero surface tension) without early collapse.

Method B: Captive Bubble Surfactometer (Clinical Mimic)
  • Setup: An air bubble is trapped in the surfactant suspension.

  • Protocol: Pulsate the bubble (mimicking breathing) between min/max radius.

  • Pass Criteria: Surface tension must drop to < 2 mN/m at minimum bubble size after 5 cycles.

Figure 2: Preparation & QC Workflow

PrepWorkflow cluster_inputs Reagent Prep Peptide Hel 13-5 (in TFE/MeOH) Mixing Mix Components (Target Ratio 68:22:9) Peptide->Mixing Lipids DPPC/POPG/PA (in CHCl3/MeOH) Lipids->Mixing Drying N2 Stream + Vacuum (12h) *Remove all solvent* Mixing->Drying Hydration Rehydrate (Tris Buffer) Temp > 41°C Drying->Hydration Annealing Thermal Cycling (50°C <-> 4°C) Hydration->Annealing QC_Decision QC: Langmuir Isotherm Annealing->QC_Decision Pass Valid Surfactant (Max Pressure > 65 mN/m) QC_Decision->Pass Squeeze-out observed Fail Discard/Reformulate (Check Purity) QC_Decision->Fail Early collapse

Caption: Step-by-step workflow from solubilization to functional validation. Thermal cycling (Annealing) is the key step for peptide insertion.

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Solution is cloudy/precipitated before drying Peptide aggregation in Chloroform.Add more Methanol or TFE to the mix. Ensure Hel 13-5 is fully dissolved in TFE before adding to lipids.
Low Collapse Pressure (< 60 mN/m) Incomplete "squeeze-out" or lipid oxidation.1. Check POPG purity (oxidized lipids fluidize the film).2. Increase PA content slightly (stabilizes DPPC).
Slow Adsorption (High Tension for > 1 min) Peptide not accessible at surface.Increase annealing time or sonicate briefly (30s) to disrupt large multilamellar vesicles (MLVs).
Hysteresis loop is small Poor re-spreading.The "reservoir" is not forming. Verify the Hel 13-5 concentration (ensure it is not < 1 wt%).

References

  • Nakahara, H., Lee, S., Sugihara, G., Chang, C. H., & Shibata, O. (2008).[2] Langmuir monolayer of artificial pulmonary surfactant mixtures with an amphiphilic peptide at the air/water interface: comparison of new preparations with surfacten (Surfactant TA).[2] Langmuir, 24(7), 3370–3379.[2][5] [Link]

  • Nakahara, H., Lee, S., & Shibata, O. (2009). Pulmonary surfactant model systems catch the specific interaction of an amphiphilic peptide with anionic phospholipid.[5] Biophysical Journal, 96(4), 1415–1429.[5] [Link]

  • Waring, A. J., et al. (2005). The role of charged amphipathic helices in the structure and function of surfactant protein B mimics. Journal of Peptide Research, 66(6), 364–374. [Link]

  • Lipp, M. M., Lee, K. Y., Zasadzinski, J. A., & Waring, A. J. (1996). Phase and morphology changes in lipid monolayers induced by SP-B protein and its amino-terminal peptide. Science, 273(5279), 1196–1199. [Link]

Sources

Application Note: Lipid Nanotubule Formation Assays Using Hel 13-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for inducing and quantifying lipid nanotubule formation using Hel 13-5 , a synthetic 18-mer amphipathic


-helical peptide.[1] Unlike pore-forming toxins that disrupt membrane integrity, Hel 13-5 is a model peptide designed to induce membrane curvature through the "wedge mechanism." This assay is critical for researchers studying membrane remodeling, intracellular trafficking (e.g., Golgi tubulation), and the development of peptide-based drug delivery vectors.

Key Applications:

  • Screening lipid compositions for curvature susceptibility.

  • Validating de novo designed peptides for membrane remodeling activity.

  • Studying protein-lipid sorting mechanisms in high-curvature environments.[2]

Scientific Background & Mechanism[1][3][4][5][6][7]

The Hel 13-5 Peptide Profile

Hel 13-5 is an 18-residue peptide engineered with a specific hydrophilic-hydrophobic balance (13 hydrophobic residues, 5 hydrophilic residues).[1] This high hydrophobicity allows it to partition strongly into the lipid bilayer, while the hydrophilic residues ensure it remains at the interface rather than traversing the membrane as a transmembrane domain.

The Wedge Mechanism

The driving force behind nanotubule formation is the hydrophobic insertion mechanism (often called the wedge effect).

  • Folding: In solution, Hel 13-5 is largely unstructured. Upon contacting the lipid bilayer, it folds into an amphipathic

    
    -helix.[3]
    
  • Insertion: The hydrophobic face of the helix penetrates the outer leaflet of the bilayer, pushing the lipid acyl chains apart.

  • Area Expansion: This shallow insertion expands the surface area of the outer leaflet relative to the inner leaflet.

  • Tubulation: To relieve the resulting asymmetric stress, the membrane buckles outward, extruding narrow lipid tubes (nanotubules) to normalize the curvature.

Mechanistic Pathway Diagram

Mechanism Unfolded Unfolded Hel 13-5 (Solution) Binding Membrane Binding & Helix Folding Unfolded->Binding Electrostatics Insertion Shallow Insertion (Wedge Effect) Binding->Insertion Hydrophobic Partitioning Expansion Outer Leaflet Expansion Insertion->Expansion Steric Pressure Tubulation Nanotubule Extrusion Expansion->Tubulation Stress Relaxation

Figure 1: Mechanistic pathway of Hel 13-5 induced membrane remodeling. The peptide transitions from random coil to amphipathic helix, acting as a molecular wedge to drive tubulation.

Materials & Reagents

Lipid Formulations

The choice of lipid is critical. Hel 13-5 activity is sensitive to the lipid packing density.

ComponentRoleRecommended Conc.
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)Fluid phase bulk lipid (neutral).80-90 mol%
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)Promotes negative curvature; enhances tubulation sensitivity.10-20 mol%
Rhodamine-PE (Lissamine Rhodamine B)Fluorescent tracer for lipid bilayer visualization.[4]0.1 - 0.5 mol%
Cholesterol Modulates membrane rigidity (Optional). High levels may inhibit tubulation.0-10 mol%
Buffer Systems
  • Hydration Buffer: 200 mM Sucrose (for GUV electroformation).

  • Assay Buffer: 200 mM Glucose, 10 mM HEPES, pH 7.4.

    • Note: The density difference between Sucrose (inside GUV) and Glucose (outside) facilitates GUV settling for imaging.

Peptide Preparation
  • Stock Solution: Dissolve Hel 13-5 in TFE (Trifluoroethanol) or HFIP to disrupt pre-formed aggregates, then dry and resuspend in DMSO or Assay Buffer immediately prior to use.

  • Working Concentration: Typically 1–10 µM.

Experimental Protocol

This protocol utilizes Giant Unilamellar Vesicles (GUVs) , which provide a cell-sized model membrane (10–50 µm) allowing direct visualization of nanotubules via confocal microscopy.

Phase 1: GUV Electroformation
  • Lipid Film Deposition: Mix lipids in Chloroform (e.g., DOPC:Rhodamine-PE 99.5:0.5). Spread 10 µL onto the conductive side of two Indium Tin Oxide (ITO) coated glass slides.

  • Desiccation: Vacuum desiccate slides for 1 hour to remove all solvent traces.

  • Chamber Assembly: Assemble the electroformation chamber using a silicon spacer (2 mm thickness) between the two ITO slides. Fill the chamber with Hydration Buffer (Sucrose) .

  • Electroformation: Connect to a function generator.

    • Settings: 10 Hz, 1.2 Vpp (Sine wave) for 2 hours.

  • Harvesting: Gently aspirate the GUV suspension.

Phase 2: Peptide Incubation & Imaging Assay
  • Chamber Prep: Treat BSA-coated observation chambers (Lab-Tek or similar) to prevent GUV adhesion and rupture.

  • GUV Transfer: Add 50 µL of GUVs (in Sucrose) to 150 µL of Assay Buffer (Glucose) . Allow 10 minutes for GUVs to settle.

  • Baseline Imaging: Capture pre-incubation images to confirm GUV spherical morphology.

  • Peptide Addition:

    • Critical Step: Add Hel 13-5 working solution gently to the corner of the well to avoid osmotic shock.

    • Final Conc: Titrate between 1 µM and 10 µM.

  • Time-Lapse Imaging: Immediately begin capturing images (Confocal Laser Scanning Microscopy).

    • Excitation: 561 nm (for Rhodamine).

    • Frame Rate: 1 frame/5 seconds for dynamic tubule growth.

    • Duration: 15–30 minutes.[5]

Experimental Workflow Diagram

Protocol cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay LipidMix Lipid Mix (DOPC + Rhodamine) Electro Electroformation (Sucrose Buffer) LipidMix->Electro Harvest Harvest GUVs Electro->Harvest Settle Settle in Glucose (Density Gradient) Harvest->Settle AddPep Add Hel 13-5 (1-10 µM) Settle->AddPep Image Confocal Imaging (561 nm) AddPep->Image

Figure 2: Step-by-step workflow from lipid film preparation to real-time confocal imaging of nanotubules.

Data Analysis & Quantification

To validate the efficacy of Hel 13-5, quantitative metrics must be extracted from the microscopy data.

Key Metrics
  • Tubulation Frequency: Percentage of GUVs displaying >1 nanotubule.

    • Formula:

      
      
      
  • Tubule Length: Measure the maximum length of extensions using ImageJ/Fiji (Line Tool).

  • Morphology Index: Categorize GUVs into "Spherical," "Elliptical," or "Tubulated."

Expected Results
  • 0-5 min: GUVs may exhibit membrane undulations or "flickering" due to tension changes.

  • 5-15 min: Protrusion of thin lipid tubes (approx. 100–300 nm diameter, appearing as diffraction-limited lines).

  • >20 min: Extensive tubulation; potential collapse of the "mother" GUV if membrane reservoir is depleted.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Vesicle Lysis / Bursting Peptide concentration too high (Pore formation mode).Reduce Hel 13-5 concentration by 50%.
Peptide Aggregation Hel 13-5 forming

-sheets in solution.
Ensure fresh stock prep. Use HFIP pre-treatment.
No Tubulation Membrane tension too high (Osmotic inflation).Ensure Assay Buffer osmolarity is slightly higher (hypertonic) than GUV interior to deflate vesicles slightly, creating excess membrane area.
Broad/Wide Tubes Low membrane rigidity.Add 5-10% Cholesterol to stiffen the membrane.

References

  • Lee, S., et al. (2001). Nanotubules Formed by Highly Hydrophobic Amphiphilic α-Helical Peptides and Natural Phospholipids.[1] Biochemistry.

  • Drin, G., & Antonny, B. (2010). Amphipathic helices and membrane curvature.[6][7][8][9] FEBS Letters.

  • Campelo, F., & Malhotra, V. (2012). Membrane fission: the biogenesis of transport carriers. Annual Review of Biochemistry.

  • Prevost, C., et al. (2018). Mechanism and Determinants of Amphipathic Helix-Containing Protein Targeting to Lipid Droplets. Developmental Cell.

Sources

Precision Langmuir-Blodgett Trough Protocols for Hel 13-5 Peptide Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for characterizing Hel 13-5 , a de novo designed 18-mer amphiphilic


-helical peptide (KLLKLLLKLWLKLLKLLL). As a functional mimic of the N-terminal segment of human Surfactant Protein B (SP-B), Hel 13-5 is critical in pulmonary surfactant research and drug delivery systems. This guide focuses on the Langmuir-Blodgett (LB) trough techniques required to quantify its interfacial behavior, specifically the "squeeze-out" mechanism—a phase transition essential for alveolar stability. We provide a validated protocol for generating isotherms, analyzing lipid-peptide interactions, and depositing monolayers for topographical analysis.

Introduction: The Hel 13-5 Mechanism

Hel 13-5 is engineered to replicate the amphiphilic properties of SP-B without its structural complexity. It consists of 13 hydrophobic residues (Leucine, Tryptophan) and 5 hydrophilic residues (Lysine), arranged to form an amphiphilic


-helix with a ~260° hydrophobic face.[1]

In a Langmuir trough setting, Hel 13-5 exhibits a unique behavior known as the Selective Squeeze-Out . When mixed with phospholipids (e.g., DPPC/DPPG) and compressed to high surface pressures (~40–45 mN/m), the peptide and fluid lipids are excluded from the interface into a sub-surface reservoir. This refines the monolayer to a rigid, DPPC-enriched film capable of sustaining near-zero surface tension—the biophysical basis of lung function.

Why LB Troughs?

Standard solution assays cannot replicate the anisotropic air-water interface of the alveoli. The LB trough allows researchers to:

  • Control Molecular Packing: Precisely modulate the area per molecule (

    
    /molecule).
    
  • Simulate Respiration: Use cyclic compression/expansion to mimic breathing and observe hysteresis (energy dissipation).

  • Verify Squeeze-Out: Detect the characteristic plateau in the

    
     isotherm where the peptide is ejected.[2]
    

Materials & Equipment Setup

Reagents
ComponentSpecificationPurpose
Peptide Hel 13-5 (>95% Purity)Active surfactant mimic.
Lipids DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)Rigid lipid component (maintains stability).
DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol))Fluid/Anionic lipid (interacts electrostatically with Lys residues).
Spreading Solvent TFE (2,2,2-Trifluoroethanol) / Chloroform (9:1 v/v)TFE promotes/preserves

-helical structure during spreading.
Subphase 20 mM Tris-HCl, 150 mM NaCl, pH 7.4Physiologically relevant ionic strength and pH.
Water Ultrapure (Resistivity 18.2 M

cm)
Prevents contamination from surface-active impurities.
Equipment Configuration
  • Trough Type: Teflon (PTFE) trough with dual hydrophilic barriers (Delrin or hydrophilic PTFE).

  • Sensors: Wilhelmy Plate (Platinum or Filter Paper). Note: Platinum is preferred for reusability, but paper avoids wetting hysteresis.

  • Temperature Control: Circulating water bath set to 25.0°C ± 0.1°C (Standard) or 37.0°C (Physiological).

  • Cleanliness: Trough must be cleaned with ethanol/chloroform and rinsed until the surface pressure of pure water remains < 0.2 mN/m upon full compression.

Experimental Protocol: Isotherms & Squeeze-Out Analysis

Phase 1: Solution Preparation
  • Stock Solution: Dissolve Hel 13-5 in TFE/Chloroform (9:1) to a concentration of 0.5 mg/mL .

    • Critical: Do not use pure chloroform; the peptide may aggregate or lose helicity.

  • Lipid Mixtures: If studying interactions, premix DPPC:DPPG:Hel 13-5 at molar ratios (e.g., 7:2:1) in the same solvent system.

Phase 2: Spreading (The "Soft Touch" Technique)
  • Cleaning: Aspirate the subphase surface to remove dust. Zero the balance.

  • Deposition: Using a Hamilton microsyringe, deposit the solution drop-wise onto the subphase.

    • Technique: Touch the needle tip to the glass rod or allow the drop to fall from < 2mm height. Do not submerge the needle; this injects peptide into the bulk phase (loss of material).

  • Equilibration: Wait 10–15 minutes . This allows the solvent (TFE/Chloroform) to evaporate and the peptide to orient its hydrophobic face toward the air.

Phase 3: Compression (Isotherm Generation)
  • Start Compression: Move barriers at a speed of 20 cm²/min (or ~5 mm/min linear speed).

    • Note: Hel 13-5 monolayers are viscoelastic. Fast compression causes non-equilibrium artifacts.

  • Recording: Monitor Surface Pressure (

    
    ) vs. Mean Molecular Area (
    
    
    
    ).
  • Target Pressure: Compress until Collapse (~50–60 mN/m) or just past the Squeeze-out Plateau (~45 mN/m).

Phase 4: Cyclic Hysteresis (Respiration Simulation)
  • Compress to 45 mN/m (post squeeze-out).

  • Immediately expand barriers at the same speed.

  • Repeat for 5–10 cycles.

  • Observation: Look for a "hysteresis loop." A large loop indicates energy dissipation and reservoir formation. Stability is achieved when loops overlap (usually by cycle 3).

Data Interpretation & Visualization

The Hel 13-5 Isotherm Signature

The


 isotherm for Hel 13-5 (or its mixtures) exhibits distinct regions:
  • Gas Phase (G):

    
    . Molecules are far apart.
    
  • Liquid-Expanded (LE): Lift-off occurs. The peptide helices lie flat on the surface.

  • Plateau / Kink (~40–45 mN/m): The Squeeze-Out .

    • Mechanism:[1][3][4][5][6] The monolayer becomes too packed. The helical peptide is forced out of the 2D plane into the subphase (forming a sub-surface reservoir), leaving the lipids behind.

  • Liquid-Condensed (LC): Steep slope. Represents the packing of the remaining lipid chains (if lipids are present).

Workflow Diagram

Hel13_5_Protocol cluster_analysis Data Output Prep 1. Preparation (0.5 mg/mL in TFE/Chl) Spread 2. Spreading (Drop-wise, 15 min wait) Prep->Spread Solvent Evap Compress 3. Compression (Speed: <5 mm/min) Spread->Compress Start Transition 4. Phase Transition (Liquid Expanded) Compress->Transition Pressure Rise SqueezeOut 5. Squeeze-Out (~42-45 mN/m) Transition->SqueezeOut Critical Pressure Reservoir 6. Reservoir Formation (Peptide enters subphase) SqueezeOut->Reservoir Exclusion Isotherm π-A Isotherm (Plateau Detection) SqueezeOut->Isotherm

Caption: Logical workflow for Hel 13-5 monolayer formation, highlighting the critical squeeze-out transition point.

Molecular Orientation Logic

Orientation LowP Low Pressure (<20 mN/m) Helices Flat (Planar) HighP High Pressure (>40 mN/m) Squeeze-Out LowP->HighP Compression Subphase Subphase Reservoir (Peptide Aggregates) HighP->Subphase Ejection of Peptide

Caption: Conformational shift of Hel 13-5 under compression. The peptide transitions from a surface-active state to a sub-surface reservoir.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Lift-off (Low

)
Peptide lost to subphase.Ensure solvent is TFE-rich (hydrophobic protection). Apply drops gently.
Missing Plateau Compression too fast.Reduce barrier speed to 2–5 mm/min to allow relaxation.
Linear Isotherm Contamination or Peptide Aggregation.Clean trough with Chloroform.[7] Sonicate peptide stock before use.
Hysteresis Absent Film is too rigid or collapsed.Ensure max pressure does not exceed 50 mN/m. Check Lipid:Peptide ratio.

References

  • Nakahara, H., et al. (2008). Langmuir monolayer of artificial pulmonary surfactant mixtures with an amphiphilic peptide at the air/water interface: comparison of new preparations with surfacten (Surfactant TA).[2][7] Langmuir.[2][3][7][8][9]

  • Nakahara, H., et al. (2009). Pulmonary surfactant model systems catch the specific interaction of an amphiphilic peptide with anionic phospholipid. Biophysical Journal.[8]

  • Lee, S., et al. (2001).[4] De novo-designed peptide transforms Golgi-specific lipids into Golgi-like nanotubules.[1][4] Journal of Biological Chemistry.[4]

  • Biolin Scientific. Langmuir & Langmuir Blodgett | Measurements.

  • Wenzel, M., et al. (2015).[6] Antimicrobial Peptides - Interaction with Membrane Lipids and Proteins. Frontiers in Immunology.

Sources

Troubleshooting & Optimization

Technical Support Center: TFA Counterion Removal for Hel 13-5

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational

Subject: Protocol for the removal of Trifluoroacetate (TFA) from cationic amphipathic peptide Hel 13-5. Ticket Priority: High (Impacts structural integrity and biological assay validity).

Introduction: The "TFA Trap" in Hel 13-5

Welcome to the Technical Support Center. You are likely here because your Hel 13-5 peptide (Sequence: KLLKLLLKLWLKLLKLLL) is exhibiting anomalous behavior in biological assays or structural studies.

The Core Problem: Hel 13-5 is a cationic, amphipathic ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-helical peptide designed to mimic human surfactant protein B (SP-B). During Solid Phase Peptide Synthesis (SPPS) and HPLC purification, TFA is used as an ion-pairing agent. TFA binds tightly to the five Lysine residues in Hel 13-5.

Why this matters for Hel 13-5:

  • Artificial Helicity: TFA anions shield the repulsion between the positively charged Lysines (

    
     spacing). This artificially stabilizes the 
    
    
    
    -helix in solution, potentially yielding false positives in Circular Dichroism (CD) studies regarding its native folding propensity.
  • Cytotoxicity: In cell-based assays (e.g., lung epithelial models), residual TFA acidifies the cytosol and uncouples oxidative phosphorylation, which can be mistaken for peptide toxicity.

  • Membrane Interaction: Hel 13-5 functions by interacting with anionic phospholipids. TFA counterions mask the cationic charges necessary for this initial electrostatic attraction, altering lipid monolayer insertion kinetics.

Module 1: Diagnostic & Strategy

Q: Which removal method should I use?

Use the decision matrix below to select the protocol best suited for your experimental stage.

DecisionMatrix Start Start: Hel 13-5 TFA Salt Q1 Intended Application? Start->Q1 Struct Structural Analysis (NMR/CD) Q1->Struct Requires pure counterion Bio Biological Assays (Cell/Tissue) Q1->Bio Requires non-toxic ion Q2 Batch Size? Struct->Q2 Bio->Q2 Small < 20 mg Q2->Small Low Volume Large > 20 mg Q2->Large High Volume Method1 Protocol A: HCl-Lyophilization (Converts to Chloride Salt) Small->Method1 Method2 Protocol B: Resin Exchange (Converts to Acetate/Chloride) Large->Method2

Figure 1: Decision matrix for selecting the appropriate TFA removal strategy based on application and scale.

Module 2: Execution Protocols

Protocol A: HCl Exchange via Lyophilization

Best for: Small batches (<20 mg), converting to HCl salt for structural studies. Mechanism: Stronger acid (HCl) displaces the weaker volatile acid (TFA).[1] Critical Warning: Hel 13-5 contains Tryptophan (Trp-10) . This residue is sensitive to acid-catalyzed oxidation. Perform all steps away from direct sunlight and minimize time in solution.

Step-by-Step Workflow:

  • Dissolution: Dissolve Hel 13-5 in 100 mM HCl to a concentration of 1–2 mg/mL.

    • Note: Do not use water initially; the high ionic strength of HCl helps prevent aggregation of the hydrophobic Leucine face.

  • Incubation: Allow to stand for 5 minutes at room temperature.

  • Freezing: Flash freeze in liquid nitrogen.

    • Why? Slow freezing causes "concentration effects" where acid concentrates in liquid pockets, potentially damaging the Trp residue.

  • Lyophilization: Freeze-dry overnight until a dry powder remains.

  • Repetition: Redissolve the powder in 100 mM HCl and repeat steps 2–4 three times .

  • Final Wash: For the final cycle, dissolve in pure Milli-Q water (to remove excess HCl) and lyophilize.

Validation Check: Dissolve a small aliquot in water and add 1% Silver Nitrate (


). A white precipitate (

) confirms the presence of Chloride counterions, indicating successful exchange.
Protocol B: Anion Exchange Chromatography (Resin)

Best for: Large batches (>20 mg) or when strict pH control is needed to protect the peptide. Recommended Resin: Dowex 1X2 or 1X8 (Cl- form or Acetate form).

Step-by-Step Workflow:

  • Resin Prep: Wash 10g of resin with 1M NaOH, then water, then 1M Acetic Acid (for Acetate salt) or 1M HCl (for Chloride salt), then extensively with water until pH is neutral.

  • Loading: Dissolve Hel 13-5 in water (1 mg/mL). Load onto the column.[1]

    • Technical Insight: Hel 13-5 is sticky. If back-pressure rises, the peptide may be aggregating on the resin. Add 10% Acetonitrile to the mobile phase if necessary.

  • Elution: Elute with water (or 10% ACN/Water). The peptide is cationic and will not bind to the anion exchange resin; it flows through while the TFA anions are captured and exchanged.

  • Lyophilization: Freeze-dry the flow-through fraction.

Module 3: Data & Validation

Quantitative Comparison of Counterions
FeatureTFA Salt (Original)HCl Salt (Protocol A)Acetate Salt (Protocol B)
Solubility HighHighModerate (May aggregate)
Cytotoxicity High (Mitochondrial toxin)Low (Biologically inert)Low (Metabolizable)
pH (1 mM soln) ~2.0 - 3.0~4.0 - 5.0~6.0 - 7.0
Helicity (CD) Artificially HighNative/LowerNative
19F NMR Signal Strong Peak @ -76 ppmAbsent/TraceAbsent/Trace
The Gold Standard Validation: 19F NMR

To certify the peptide is "TFA-Free" (typically defined as <1% w/w), you must use Fluorine NMR.

NMRWorkflow Sample Lyophilized Peptide (~1 mg) Measure 19F NMR Acquisition Sample->Measure Solvent D2O solvent Solvent->Measure InternalStd Internal Std (Na-TFA known conc.) InternalStd->Measure Optional for Quant Analyze Integration Comparison (-76 ppm) Measure->Analyze

Figure 2: Workflow for validating TFA removal using 19F NMR spectroscopy.

Module 4: Troubleshooting (FAQ)

Q: My peptide precipitated after adding HCl. What happened? A: This is likely a "Salting Out" effect. The high concentration of Chloride ions reduced the solvation layer around the hydrophobic Leucine-rich face of Hel 13-5.

  • Fix: Reduce HCl concentration to 10 mM or switch to Protocol B (Resin Exchange) which uses flow-through dynamics to prevent high local salt concentrations.

Q: The yield dropped significantly after Resin exchange. A: Hel 13-5 is amphipathic and can adsorb non-specifically to the polymer matrix of the resin.

  • Fix: Add 10-20% Acetonitrile or Ethanol to your elution buffer to disrupt hydrophobic interactions between the peptide's Leucine face and the resin beads.

Q: I see a degradation peak in HPLC after HCl exchange. A: The Tryptophan (Trp-10) residue likely oxidized.

  • Fix: Ensure the HCl solution is degassed (sparged with Helium or Argon) before use, and perform the lyophilization in a vessel protected from light (wrap in foil).

Q: Can I just use a Desalting Column (e.g., PD-10)? A: No. Desalting columns (Size Exclusion) remove free salts. They do not effectively remove counterions that are electrostatically bound to the peptide side chains (Lysines). You need the ion-displacement chemistry of Protocol A or B.

References

  • Nakahara, H., et al. (2008). "Langmuir monolayer of artificial pulmonary surfactant mixtures with an amphiphilic peptide at the air/water interface." Langmuir, 24(7), 3370-3379.[2] Link

  • Cornish-Bowden, A. (1981). "Toxicity of Trifluoroacetate." Journal of Chemical Education, 58(11), 1024.
  • Gaussier, H., et al. (2002). "Improvement of the biological activity of an antimicrobial peptide by exchange of its counter-ion." Journal of Peptide Science, 8, 519. (Demonstrates biological relevance of salt exchange).
  • Vlasak, J., et al. (2016). "Validation of an 19F NMR Method for the Detection of TFA in Peptides." Biopharma Asia. Link

  • Sichler, N., et al. (2019). "Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR." Metrologia, 56, 024002.[3] Link[3]

Sources

Preventing peptide aggregation in Hel 13-5 surfactant models

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with Hel 13-5 , a synthetic cationic peptide surfactant (Sequence: KLLKLLLKLWLKLLKLLL).

Designed to mimic the N-terminal amphiphilic domain of Surfactant Protein B (SP-B), Hel 13-5 is prone to rapid, irreversible aggregation due to its high hydrophobicity (13 Leu/Trp residues) and dependence on electrostatic repulsion (5 Lys residues) for solubility.

Topic: Prevention of Peptide Aggregation & Phase Separation Support Level: Tier 3 (Application Scientist)

Technical Profile & Aggregation Mechanics

Before troubleshooting, you must understand the "Engine" of your peptide. Hel 13-5 is an amphiphilic


-helix . It functions by positioning its hydrophobic face (Leucine-rich) toward air or lipid tails, and its hydrophilic face (Lysine-rich) toward the aqueous subphase.
The Aggregation "Danger Zone"

Hel 13-5 remains soluble only when the electrostatic repulsion between its cationic Lysine residues (


 charge) overcomes the hydrophobic attraction  of its Leucine/Tryptophan core.

Aggregation occurs when:

  • Charge Screening: High ionic strength (Salt > 150mM) shields the Lysine charges, causing hydrophobic collapse.

  • pH Mismatch: pH approaching the pI (approx. pH 10-11) or high pH deprotonates Lysines, removing repulsion.

  • Solvent Mismatch: Direct dissolution in neutral aqueous buffer often causes immediate fibrillization.

Mechanism Visualization

The following diagram illustrates the transition from stable monomer to aggregated state.

Hel13_5_Aggregation Start Lyophilized Hel 13-5 Solvent Organic Solvent (TFE or CHCl3:MeOH) Start->Solvent Dissolve Helix Stable Alpha-Helix (Monomer) Solvent->Helix Induces Helicity Trigger1 High Salt (Charge Screening) Helix->Trigger1 Add NaCl >150mM Trigger2 Neutral pH Water (No Pre-solubilization) Helix->Trigger2 Direct Aqueous Mix Target Stable Lipid-Peptide Monolayer Helix->Target Spread on Buffer (Low Salt) Precip Amorphous Precipitate Trigger1->Precip Hydrophobic Collapse Agg Beta-Sheet Fibrils Trigger2->Agg Structural Shift

Caption: Pathway determining the fate of Hel 13-5. Note that organic pre-solubilization is critical to establishing the helical structure before aqueous exposure.

Standard Operating Protocols (SOPs)

SOP 1: Initial Solubilization (The "Stock" Solution)

Objective: Create a stable, monomeric stock solution free of pre-aggregates.

  • Do NOT: Dissolve directly in PBS or Tris buffer.

  • Do: Use an organic solvent or acidified water.

StepActionScientific Rationale
1 Weigh Hel 13-5 powder.Handle in low humidity; peptide is hygroscopic.
2 Method A (For Monolayers): Dissolve in Chloroform:Methanol (2:1 v/v) . Method B (For Vesicles): Dissolve in 0.1% Acetic Acid or Trifluoroethanol (TFE) .Method A: Mimics the spreading solvent for Langmuir troughs. Method B: Acidic pH ensures Lysines are fully protonated (

), maximizing repulsion. TFE induces helicity.
3 Sonicate for 30-60 seconds (bath sonicator).Breaks up weak van der Waals clusters formed during lyophilization.
4 Store at -20°C in glass vials (Teflon-lined caps).Plastic tubes (Eppendorf) can leach plasticizers or adsorb the hydrophobic peptide.
SOP 2: Mixing with Lipids (DPPC/DPPG)

Objective: Prevent "Squeeze-out" (peptide exclusion) during membrane formation.

  • Co-solvation: Mix Hel 13-5 stock with lipid stocks (e.g., DPPC:DPPG 4:1) in the organic phase (Chloroform/Methanol) before exposing to water.

  • Ratio Check: Maintain a peptide mole fraction (

    
    ) between 0.01 and 0.10 .
    
    • Note: Above 10 mol%, the peptide tends to self-associate into domains rather than distributing evenly among lipids.

Troubleshooting Guide (FAQ Format)

Issue 1: "My solution turns cloudy immediately upon adding buffer."

Diagnosis: Isoelectric precipitation or Salt Shock. The Fix:

  • Check pH: Hel 13-5 is cationic. If your buffer pH is > 9.0, you are approaching the pI. Keep pH near 7.4 or lower.

  • Check Salt: If injecting a concentrated peptide stock into high-salt buffer (e.g., 150mM NaCl), the sudden screening causes crash-out.

  • Protocol Adjustment: Dilute the peptide into water first , then add a concentrated buffer concentrate (e.g., 10x PBS) dropwise with stirring. This allows the peptide to equilibrate before the ionic strength spikes.

Issue 2: "I see hysteresis in my Langmuir Isotherms (Surface Pressure vs. Area)."

Diagnosis: This is actually normal behavior for Hel 13-5, but excessive hysteresis indicates aggregation or loss of material to the subphase. The Fix:

  • The "Squeeze-Out" Plateau: Look for a plateau around ~45-50 mN/m. This indicates the peptide is being squeezed out of the monolayer as it compresses.

  • If Hysteresis is Low: Your peptide might have aggregated before spreading. Ensure the spreading solvent contained Methanol (helps solubilize the hydrophilic Lysines in the organic mix).

Issue 3: "The peptide is adhering to my reaction vessel."

Diagnosis: Adsorption to hydrophobic surfaces.[1] The Fix:

  • Glassware: Use borosilicate glass. Avoid polypropylene (standard pipette tips/tubes) for long-term storage.

  • Low-Bind Plastics: If plastic is necessary, use "Low Retention" or siliconized tubes.

  • Concentration: Work at concentrations >10

    
    M if possible; at very low concentrations (nM), adsorption loss is percentage-wise much higher.
    

Environmental Stability Reference Table

Use this table to validate your experimental conditions.

ParameterSafe RangeDanger ZoneEffect of Failure
pH 4.0 – 7.4> 8.5Deprotonation of Lysine

Loss of repulsion

Precipitation.
Ionic Strength 0 – 100 mM NaCl> 150 mM NaClCharge screening

Hydrophobic collapse (Cloudy suspension).
Temperature 4°C – 37°C> 50°CThermal energy may disrupt helical H-bonds, exposing hydrophobic core.
Lipid Partner Anionic (DPPG, POPG)Zwitterionic only (Pure DPPC)Lack of electrostatic anchor leads to phase separation (peptide domains).

Workflow: Preventing Aggregation in Lipid Vesicles

If you are reconstituting Hel 13-5 into liposomes (rather than monolayers), use the "Dry Film Rehydration" method with specific modifications for cationic peptides.

Vesicle_Workflow cluster_0 Step 1: Co-Solvation cluster_1 Step 2: Rehydration (CRITICAL) cluster_2 Step 3: Processing Mix Mix Lipid + Hel 13-5 in Chloroform/MeOH Dry Dry to Thin Film (Nitrogen Stream) Mix->Dry Hydrate Add Buffer (Low Salt) Use 10mM Tris, pH 7.4 Dry->Hydrate Vacuum Desiccate Overnight Vortex Vortex > 1 hour Temp > Tm of Lipid Hydrate->Vortex Extrude Extrusion (100nm Polycarbonate) Vortex->Extrude Salt Add Salt (NaCl) AFTER Vesicles Form Extrude->Salt Stabilize

Caption: Protocol for incorporating Hel 13-5 into vesicles. Adding salt only AFTER vesicle formation prevents premature peptide aggregation.

References

  • Nakahara, H., et al. (2008). "Langmuir Monolayer of Artificial Pulmonary Surfactant Mixtures with an Amphiphilic Peptide at the Air/Water Interface." Langmuir.

  • Nakahara, H., et al. (2009). "Pulmonary Surfactant Model Systems Catch the Specific Interaction of an Amphiphilic Peptide with Anionic Phospholipid."[2] Biophysical Journal.[2]

  • Koutsopoulos, S., et al. (2012). "Designer peptide surfactants stabilize diverse functional membrane proteins."[3] Chemical Society Reviews.[3]

  • MedChemExpress. "Hel 13-5 Product Datasheet & Physicochemical Properties."

Sources

Technical Support Center: Hel 13-5 Peptide Stability & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Lipid-to-Peptide (L/P) Ratios for Hel 13-5 Stability Target Audience: Biophysicists, Formulation Scientists, and Pulmonary Surfactant Researchers.

Welcome to the Hel 13-5 Application Hub

You are likely working with Hel 13-5 (Sequence: KLLKLLLKLWLKLLKLLL), a synthetic amphipathic peptide designed to mimic the N-terminal domain of Surfactant Protein B (SP-B).[1][2]

The Core Challenge: Hel 13-5 is structurally polymorphic. While it is designed to form a stable amphipathic


-helix in lipid environments, it is prone to irreversible conversion into 

-sheet aggregates (amyloid-like fibrils) or precipitation if the Lipid-to-Peptide (L/P) ratio is suboptimal or if anionic lipid support is insufficient.

This guide provides the protocols and troubleshooting logic to maintain the bioactive


-helical state.
Module 1: Formulation Strategy (The "Sweet Spot")

The stability of Hel 13-5 is governed by the availability of a hydrophobic interface and electrostatic anchoring.

Critical Parameters
ParameterRecommended RangeScientific Rationale
L/P Ratio (Molar) 20:1 to 50:1 < 15:1: High risk of peptide crowding and

-sheet aggregation.> 100:1: Peptide dilution; signal-to-noise issues in CD; potential monomeric isolation (loss of cooperativity).
Lipid Composition DPPC/POPG (7:3) Hel 13-5 is cationic (+5 charge). It requires anionic lipids (PG) for electrostatic recruitment. Pure zwitterionic lipids (PC) often fail to induce maximal helicity.
Ionic Strength 100–150 mM NaCl Essential to screen excessive repulsion between cationic residues, but too high salt (>500 mM) can disrupt the lipid headgroup interaction.
pH 7.0 – 7.4 Physiological pH maintains the protonation state of Lysine residues (

), ensuring membrane affinity.
Standard Preparation Protocol (LUVs)

Do not simply mix peptide powder with lipid vesicles. Follow this co-solubilization or incubation workflow to ensure insertion.

  • Lipid Film: Dissolve DPPC and POPG (7:3 molar ratio) in Chloroform/Methanol (2:1). Dry under nitrogen to form a thin film. Vacuum desiccate for 2 hours.

  • Hydration: Hydrate film with buffer (10 mM Tris, 150 mM NaCl, pH 7.4) to a lipid concentration of 5 mM . Vortex to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion): Extrude MLVs through a 100 nm polycarbonate filter (21 passes) to create Large Unilamellar Vesicles (LUVs).

  • Peptide Titration:

    • Dissolve Hel 13-5 in TFE (Trifluoroethanol) or Methanol for stock (to prevent pre-aggregation).

    • Add peptide to LUVs to reach target L/P ratio (e.g., 25:1).

    • Crucial Step: Incubate at 45°C (above the DPPC phase transition temperature,

      
      ) for 30 minutes. This "annealing" step allows the peptide to insert into the fluid bilayer.
      
Module 2: Visualization of Stability Logic

The following diagram illustrates the kinetic competition between stable insertion and aggregation.

Hel13_5_Stability Peptide_Sol Hel 13-5 (Monomer/Random Coil) Lipid_Surface Anionic Lipid Surface (DPPC/PG) Peptide_Sol->Lipid_Surface Electrostatic Attraction Helix_State Stable u03b1-Helix (Membrane Inserted) Lipid_Surface->Helix_State High L/P Ratio (>20:1) + Annealing Beta_State u03b2-Sheet Aggregates (Fibrils/Precipitate) Lipid_Surface->Beta_State Low L/P Ratio (<10:1) or High Compression Helix_State->Beta_State Squeeze-out (Over-compression)

Caption: Kinetic partitioning of Hel 13-5. Adequate lipid availability (High L/P) favors the bioactive


-helix, while crowding induces 

-sheet formation.
Module 3: Troubleshooting & FAQs
Q1: My Circular Dichroism (CD) spectra show a minimum at 218 nm instead of the expected 208/222 nm double minima. Why?

Diagnosis: Your peptide has converted to a


-sheet structure.
Root Cause:  The local concentration of peptide on the membrane surface is too high (L/P ratio is too low), causing peptide-peptide hydrogen bonding to override peptide-lipid interactions.
Solution: 
  • Increase Lipid Concentration: Shift your L/P ratio from 10:1 to 50:1 .

  • Check Phase Transition: Ensure you annealed the mixture above the lipid

    
     (41°C for DPPC). Insertion into a "gel phase" membrane is kinetically trapped, leading to surface aggregation.
    
Q2: The sample is cloudy/precipitating immediately upon adding the peptide.

Diagnosis: Electrostatic neutralization (Charge collapse). Root Cause: Hel 13-5 is highly cationic (+5). If you use 100% PG (anionic) lipids at a low L/P ratio, the peptide may neutralize the vesicle surface charge, causing vesicles to flocculate and precipitate. Solution:

  • Dilute the Charge: Use a zwitterionic host lipid. Switch to DPPC/POPG (7:3) or DMPC/DMPG (3:1) rather than pure PG.

  • Order of Addition: Add lipids to the peptide solution slowly, rather than dumping concentrated peptide into lipids.

Q3: I am seeing "hysteresis" in my Langmuir trough isotherms. Is this an error?

Diagnosis: No, this is a feature of Hel 13-5 functionality. Explanation: Hel 13-5 mimics SP-B's "squeeze-out" mechanism.[3] During compression (exhalation mimicry), the peptide is partially excluded from the monolayer into a subsurface reservoir. Upon expansion (inhalation), it re-inserts. Action: If you need a stable monolayer for imaging (AFM), maintain surface pressure below 40 mN/m . Above this collapse pressure, the peptide structure becomes unstable and may aggregate.

Q4: Can I use this peptide for heme-binding experiments?

Clarification: While Hel 13-5 is a 4-helix bundle former in specific contexts, it is primarily an SP-B mimic (surfactant). If you are looking for de novo heme-binding bundles (Maquettes), you might be confusing it with the "Hel" series (e.g., Hel-1, Hel-2) from the DeGrado lab. Technical Note: If you must bind heme to Hel 13-5, you likely need to engineer a Histidine ligation site (e.g., replacing a Leucine at position 10 or 14). In its native form, Hel 13-5 lacks the specific bis-histidine coordination geometry required for stable heme incorporation.

Module 4: Analytical Validation (Is it working?)

Use this checklist to validate your formulation before proceeding to functional assays.

TechniqueExpected Signal (Stable Form)Warning Signal (Unstable)
CD Spectroscopy Double minima at 208 nm & 222 nm . Ratio

.
Single minimum at 217-218 nm (

-sheet).
Tryptophan Fluorescence Blue shift of Trp emission to ~330 nm (buried in hydrophobic core).Emission at ~350 nm (solvent exposed/unbound).
DLS (Size) Monodisperse peak matching pure liposomes (~100-120 nm ).Large aggregates (>500 nm ) or polydispersity index (PDI) > 0.2.
References
  • Nakahara, H., et al. (2008). "Langmuir Monolayer of Artificial Pulmonary Surfactant Mixtures with an Amphiphilic Peptide at the Air/Water Interface." Langmuir.

  • Nakahara, H., et al. (2009). "Pulmonary Surfactant Model Systems Catch the Specific Interaction of an Amphiphilic Peptide with Anionic Phospholipid." Biophysical Journal.[1]

  • Lee, S., et al. (2013). "Surface Pressure Induced Structural Transitions of an Amphiphilic Peptide in Pulmonary Surfactant Systems." Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Johansson, J., & Curstedt, T. (1997). "Molecular structures and interactions of pulmonary surfactant hydrophobic proteins." European Journal of Biochemistry.

Sources

Troubleshooting surface pressure hysteresis in Hel 13-5 films

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hel 13-5 Langmuir Films

Welcome to the technical support center for researchers working with Hel 13-5 films on Langmuir-Blodgett troughs. This guide is designed to provide expert-level insights and practical, field-proven solutions to common challenges, with a specific focus on understanding and troubleshooting surface pressure hysteresis. Our goal is to empower you to achieve reproducible, high-quality data through a deep understanding of the experimental variables at play.

Frequently Asked Questions (FAQs) on Surface Pressure Hysteresis

Q1: What is surface pressure hysteresis in the context of my Hel 13-5 isotherm, and why should I be concerned?

Answer: Surface pressure hysteresis is a phenomenon observed when the surface pressure-area (π-A) isotherm recorded during the expansion of a Langmuir film does not retrace the path of the compression isotherm. The result is an enclosed loop, the area of which represents energy lost during the compression-expansion cycle.[1]

For a researcher studying Hel 13-5, a synthetic amphiphilic α-helical peptide, hysteresis is a critical indicator of the film's stability and dynamic behavior.[2][3] You should be concerned because significant or irreproducible hysteresis can imply several underlying issues that compromise the integrity of your experiment:

  • Irreversible Molecular Reorganization: Upon compression, the Hel 13-5 peptides may undergo conformational changes or reorientations that are not fully reversible upon expansion.[4] This is particularly relevant for α-helical peptides which can tilt, bend, or even partially denature under high surface pressure.

  • Film Collapse or Desorption: If the film is compressed beyond its collapse pressure, molecules can be irreversibly forced out of the monolayer into 3D aggregates or dissolve into the subphase.[5] This material loss from the interface means there are fewer molecules present during the subsequent expansion, leading to lower surface pressures at equivalent areas.

  • Contamination: The presence of surface-active impurities can introduce its own hysteretic behavior, confounding the true properties of your Hel 13-5 film.

Understanding the source of hysteresis is the first step toward controlling your film's properties for applications like creating pulmonary surfactant models or other biomimetic surfaces.[2]

Q2: My blank isotherm (pure water subphase) shows a rise in surface pressure upon compression. What does this mean and how do I fix it?

Answer: This is a classic sign of contamination and is the most critical issue to resolve before proceeding with any experiment. An ideal blank run on a pure subphase should show a surface pressure that remains at or very near zero (typically < 0.1 mN/m) across the entire compression range.[6] A rising pressure indicates the presence of unintended surface-active molecules.

Causality: These contaminants can come from multiple sources:

  • Insufficient Trough Cleaning: Residual molecules from previous experiments (lipids, peptides, etc.) adhering to the trough or barriers.

  • Contaminated Subphase: Impurities in the water or buffer salts used. Always use high-purity water (e.g., 18.2 MΩ·cm resistivity).

  • Environmental Contaminants: Airborne particulates, fibers from clothing, or volatile organic compounds in the lab air can settle on the subphase surface.[7]

  • Handling Errors: Using inadequately cleaned glassware, syringe needles, or touching surfaces with bare hands.

Solution: A rigorous cleaning protocol is non-negotiable. You must perform this protocol until you achieve a clean blank isotherm as a self-validating check of your system's purity.

Q3: I'm observing significant hysteresis that changes with each compression-expansion cycle. What experimental parameters should I investigate?

Answer: Variable hysteresis points to a non-equilibrium process or film instability. The key parameters to investigate are compression rate, temperature, and subphase composition, as they directly influence the dynamics and interactions of the Hel 13-5 peptides at the interface.[1]

Causality & Troubleshooting Steps:

  • Compression/Expansion Rate:

    • Cause: A fast compression rate can force the peptide film into a kinetically trapped, non-equilibrium state, leaving insufficient time for molecules to rearrange into a thermodynamically stable packing.[1] This can lead to larger hysteresis loops. Slower rates allow for more reversible molecular reorganization.

    • Action: Systematically vary the compression and expansion speeds (e.g., from 25 mm/min down to 5 mm/min). Observe if the hysteresis loop area decreases and becomes more reproducible at slower speeds.[1][8]

  • Temperature:

    • Cause: Temperature affects the fluidity and phase behavior of the monolayer.[1] For peptides like Hel 13-5, higher temperatures increase molecular motion, which can alter intermolecular interactions and the stability of the α-helical structure, thereby influencing packing and hysteresis.

    • Action: Ensure your trough has active temperature control and that it is stable throughout the experiment. Perform your experiments at a physiologically relevant and consistent temperature (e.g., 20-25°C or 37°C, depending on your model) and report this value.

  • Subphase Composition (pH and Ionic Strength):

    • Cause: Hel 13-5 contains five hydrophilic lysine residues, which have primary amine groups.[3] The charge state of these groups is highly dependent on the subphase pH. Changes in pH will alter the electrostatic repulsion between peptide headgroups, significantly impacting film packing, stability, and thus hysteresis.[4] Similarly, the ionic strength of the subphase can screen these charges, further modulating intermolecular forces.

    • Action: Use a buffered subphase (e.g., PBS) to maintain a constant pH. If you are not using a buffer, measure and report the pH of your water subphase. Investigate the effect of different pH values or salt concentrations if relevant to your research question.

The following table summarizes the expected impact of these parameters:

ParameterHigh Value Effect on HysteresisLow Value Effect on HysteresisRationale
Compression Rate Increased HysteresisDecreased HysteresisFaster rates promote non-equilibrium states and molecular disorganization.[1]
Temperature Variable; often decreasesVariable; often increasesAffects film fluidity and molecular thermal energy, influencing the ability to overcome energy barriers for reorganization.[1]
Subphase pH Dependent on pI of peptideDependent on pI of peptideAlters the charge state of ionizable residues (lysine in Hel 13-5), changing intermolecular electrostatic interactions.[4]

Troubleshooting Workflows & Protocols

A systematic approach is crucial for efficiently diagnosing issues. The following workflow diagram and protocols provide a structured method for ensuring system integrity and experimental reproducibility.

Troubleshooting Workflow Diagram

This diagram outlines the logical steps for diagnosing the root cause of unexpected hysteresis in your Hel 13-5 film experiments.

TroubleshootingWorkflow start Start: Observe Unacceptable Hysteresis check_purity Step 1: System Purity Check Run Blank Isotherm (Pure Subphase) start->check_purity purity_eval Pressure Rise > 0.1 mN/m? check_purity->purity_eval clean_trough Action: Perform Rigorous Cleaning Protocol purity_eval->clean_trough Yes check_params Step 2: Experimental Parameters Review & Optimize purity_eval->check_params No clean_trough->check_purity Re-verify param_table Vary one parameter at a time: - Compression Speed - Temperature - Subphase (pH, ions) check_params->param_table check_sample Step 3: Sample Integrity Check Review Peptide Handling param_table->check_sample sample_protocol Verify: - Spreading Solvent Purity - Peptide Concentration - Spreading Technique check_sample->sample_protocol analyze Step 4: Advanced Analysis Consider Irreversible Film Behavior sample_protocol->analyze end End: Reproducible Hysteresis Achieved analyze->end

Sources

Technical Support Center: Hel 13-5 Structural Integrity & Transition Control

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with the Hel 13-5 peptide (Sequence: KLLKLLLKLWLKLLKLLL), a model amphipathic peptide used primarily in pulmonary surfactant research (SP-B mimic) and antimicrobial peptide engineering.

Status: Operational | Tier: Advanced Application Support Subject: Resolving Unwanted


-Helix 


-Sheet Transitions in Hel 13-5
The Core Directive: Understanding the Instability

As a Senior Application Scientist, I often see researchers treat Hel 13-5 as a static reagent. It is not. Hel 13-5 is a metastable amphipathic 18-mer . While it is designed to adopt an amphipathic


-helix to interact with lipid membranes, it possesses a high intrinsic propensity to convert into amyloid-like 

-sheets under specific thermodynamic stresses—particularly at air-water interfaces and under high surface pressure .

The "issue" you are likely facing—precipitation, loss of surface activity, or ambiguous CD spectra—is almost certainly a result of the peptide crossing its Critical Structural Transition Threshold .

The Golden Rule: Hel 13-5 bioactivity (surfactant spreading/membrane lysis) relies on the


-helical form . The 

-sheet form is thermodynamically stable but functionally inert (aggregates/fibrils).
Troubleshooting Guide (Q&A)
Scenario A: "My peptide stock solution is cloudy or gelling immediately upon hydration."

Diagnosis: You have likely triggered the "Hydrophobic Collapse." The Science: Hel 13-5 has a massive hydrophobic face (12 Leucines, 1 Tryptophan).[1] If you hydrate directly in aqueous buffer (PBS/Tris) at neutral pH, the hydrophobic faces stack intermolecularly to shield themselves from water, driving immediate


-sheet aggregation (amyloidogenesis).
The Fix: 
  • Never hydrate directly in buffer.

  • Reset the Peptide: Dissolve the lyophilized powder in 100% HFIP (Hexafluoroisopropanol) first. HFIP is a potent

    
    -helix inducer that disrupts intermolecular H-bonds.
    
  • Aliquot & Dry: Aliquot the HFIP solution, evaporate to form a thin film, and then rehydrate. (See Protocol A below).

Scenario B: "Circular Dichroism (CD) shows a

-sheet signal (218 nm min) in my liposome formulation, not the expected helix."

Diagnosis: Lipid-induced crowding or incorrect lipid charge. The Science: While Hel 13-5 is helical in bulk solution, it undergoes a pressure-driven transition to


-sheet at the interface.[2][3][4]
  • Cause 1 (Compression): If the lipid packing density is too high (high surface pressure), the peptide is "squeezed out" into a reservoir where it flattens into sheets.

  • Cause 2 (Charge): Hel 13-5 is cationic (+5 charge from Lysines). It requires anionic lipids (e.g., PG, PS) to electrostatically stabilize the helix. Neutral lipids (PC only) often fail to prevent the

    
    -transition.
    The Fix: 
    
  • Incorporate DPPG or POPG (at least 20-30 mol%) into your lipid mixture. The electrostatic anchor prevents the structural drift.

Scenario C: "I see hysteresis in my Langmuir trough isotherms."

Diagnosis: Irreversible structural conversion. The Science: Upon compression, Hel 13-5 converts to


-sheet.[2][3][4] Upon expansion, it does not snap back to 

-helix immediately. This "structural memory" creates the hysteresis loop. The Fix: This is an intrinsic property, not an error. To minimize it, keep surface pressures below 35 mN/m if the helical form is required for your specific assay.
Experimental Protocols
Protocol A: The "Hard Reset" (HFIP Pre-treatment)

Use this standard operating procedure (SOP) to ensure all experiments start with monomeric, helical peptide.

  • Dissolution: Dissolve lyophilized Hel 13-5 in 100% HFIP to a concentration of 0.5 – 1.0 mg/mL. Vortex until clear.

  • Incubation: Let stand at room temperature for 30 minutes (critical for breaking pre-existing aggregates).

  • Filming: Aliquot the required amount into glass vials. Evaporate HFIP under a stream of Nitrogen gas (or vacuum centrifuge) until a transparent film forms.

  • Storage: Store films at -20°C (stable for 3 months).

  • Reconstitution: On the day of the experiment, rehydrate the film with your buffer. Tip: Pulse sonicate (10s) to encourage monomer release.

Protocol B: Lipid Stabilization Strategy

Use this to maintain helical integrity in membrane studies.

VariableRecommendationRationale
Lipid Ratio 7:3 (DPPC:DPPG) Anionic PG headgroups bind Lys residues, locking the helix.
Peptide:Lipid 1:20 to 1:50 High peptide density forces intermolecular stacking (

-sheet).
Temperature > 41°C (if using DPPC) Work above the lipid phase transition (

) to allow peptide insertion.
Salt 150 mM NaCl Physiological salt screens charges; too low salt may cause artifactual repulsion.
Visualizing the Transition Mechanism

The following diagram illustrates the "Squeeze-Out" mechanism where Hel 13-5 loses its helical structure. Understanding this pathway is key to preventing it.

Hel13_5_Transition cluster_0 Stable Zone (Bioactive) cluster_1 Transition Zone (Risk) cluster_2 Aggregated Zone (Inert) Monomer Monomer (Bulk) Interface Air-Water Interface (Monolayer) Monomer->Interface Adsorption Helix_Lipid Alpha-Helix (Lipid Bound) BetaSheet Beta-Sheet (Reservoir) Helix_Lipid->BetaSheet Loss of Charge Interaction Interface->Helix_Lipid Anionic Lipids (DPPG) Stabilize Compression High Surface Pressure (>35 mN/m) Interface->Compression Lateral Compression Compression->BetaSheet Squeeze-Out (Irreversible) Fibril Amyloid-like Fibril BetaSheet->Fibril Time/Conc.

Figure 1: The Structural Landscape of Hel 13-5.[1] Note that the transition to Beta-Sheet (Red Zone) is often driven by high surface pressure or lack of anionic lipid stabilization.

Decision Tree for Rescue

If your data looks "off," follow this logic flow to identify the root cause.

Troubleshooting_Tree Start Problem Detected Q1 Is the sample precipitating? Start->Q1 Q2 Is it a CD spectrum issue? Q1->Q2 No Sol1 HFIP Reset Required (See Protocol A) Q1->Sol1 Yes Q3 Is the signal Beta-Sheet (218nm)? Q2->Q3 Yes Sol2 Add Anionic Lipids (DPPG/POPG) Q3->Sol2 Lipid System Sol3 Reduce Surface Pressure Q3->Sol3 Monolayer System

Figure 2: Rapid diagnostic workflow for Hel 13-5 structural anomalies.

References
  • Nakahara, H., et al. (2008). "Hysteresis behavior of amphiphilic model peptide in lung lipid monolayers at the air-water interface." Chemical Physics Letters, 463(4-6), 389-393.

  • Nakahara, H., et al. (2013). "Surface pressure induced structural transitions of an amphiphilic peptide in pulmonary surfactant systems by an in situ PM-IRRAS study." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(5), 1360-1373.

  • Nakahara, H., et al. (2009). "Pulmonary surfactant model systems catch the specific interaction of an amphiphilic peptide with anionic phospholipid."[5] Biophysical Journal, 96(4), 1415-1429.[5]

  • Bachem Technical Guides. "Care and Handling of Amyloid Peptides." (General protocol for HFIP usage in amyloidogenic/amphipathic peptides).

Sources

Validation & Comparative

Comparison of Hel 13-5 vs KL4 peptide surfactant activity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: Hel 13-5 vs. KL4 Peptide Surfactants

Executive Summary

This guide provides a rigorous technical comparison between Hel 13-5 and KL4 (Sinapultide) , two synthetic peptide mimics of Pulmonary Surfactant Protein B (SP-B). While both peptides are engineered to facilitate the rapid adsorption of phospholipids at the air-liquid interface and reduce surface tension to near-zero values, they utilize distinct structural strategies to achieve amphiphilicity.

  • Hel 13-5 utilizes a rationally designed 18-residue sequence (KLLKLLLKLWLKLLKLLL) with specific i, i+3/i+4 spacing to form a canonical amphipathic

    
    -helix , ensuring a stable hydrophobic face for lipid interaction.
    
  • KL4 employs a 21-residue repeating motif (KLLLL

    
    K) that forces a distorted helical structure  to achieve amphiphilicity, relying on non-standard backbone torsion angles to align lysine residues.
    

Structural & Mechanistic Analysis

The efficacy of these surfactants depends on their ability to replicate the "Squeeze-Out" mechanism of native SP-B: selectively ejecting fluid lipids (e.g., POPG, unsaturated chains) from the monolayer during compression while retaining rigid dipalmitoylphosphatidylcholine (DPPC) to sustain high surface pressures.

Sequence and Topology Comparison
FeatureHel 13-5 KL4 (Sinapultide)
Sequence KLLKLLLKLWLKLLKLLLKLLLLKLLLLKLLLLKLLLLK
Length 18 Residues21 Residues
Hydrophobic/Hydrophilic Ratio 13 : 5 (2.6:1)16 : 5 (3.2:1)
Secondary Structure Canonical

-Helix
: Lysine spacing (positions 1, 4, 8, 12, 15) aligns perfectly on one face of the helix.
Distorted Helix : Lysine spacing (every 5th residue) prevents a standard

-helix; forms a specific fold to segregate charges.
Tryptophan Anchor Yes (Trp-9) : Positioned to anchor the peptide at the interface, sensing dielectric changes.No : Lacks Trp; relies solely on Leucine for hydrophobic penetration.
Net Charge +5+5
The "Squeeze-Out" Mechanism (Visualized)

The following diagram illustrates the critical role these peptides play in refining the surfactant monolayer during compression (exhalation).

SqueezeOutMechanism cluster_interface Alveolar Air-Liquid Interface MixedFilm Mixed Monolayer (DPPC + Fluid Lipids + Peptide) CompressedFilm Compressed State (High Surface Pressure) MixedFilm->CompressedFilm Compression (Exhalation) RefinedFilm Refined Monolayer (Enriched DPPC) CompressedFilm->RefinedFilm Selective Exclusion Reservoir Sub-Surface Reservoir (Folded Peptide + Fluid Lipids) CompressedFilm->Reservoir Peptide-Facilitated Squeeze-Out SurfaceTension Surface Tension < 2 mN/m RefinedFilm->SurfaceTension Stabilization PeptideAction Peptide Action: 1. Insert into defects 2. Bridge lipid domains 3. Promote collapse of fluid phase PeptideAction->CompressedFilm

Figure 1: Mechanism of Peptide-Facilitated Lipid Refining. Both Hel 13-5 and KL4 facilitate the ejection of fluid lipids into sub-surface reservoirs, allowing the DPPC monolayer to reach near-zero surface tension without collapse.

Performance Benchmarks

Surface Activity (Langmuir Isotherms)

Experimental data from Nakahara et al. and Seurynck-Servoss et al. highlights the distinct behaviors in dynamic cycling.

  • Hel 13-5: Exhibits a distinct "plateau" in surface pressure-area (

    
    -A) isotherms at 
    
    
    
    mN/m.[1] This plateau corresponds to the specific exclusion of the peptide and fluid lipids. The presence of Tryptophan (Trp-9) allows for precise tracking of interfacial insertion depth via fluorescence quenching.
  • KL4: Shows a steeper collapse transition. While effective, its lack of a specific "anchor" residue like Trp can lead to less ordered multilayer formation compared to the highly regular helical bundles of Hel 13-5.

Hysteresis and Reservoir Formation

Hysteresis (the difference between compression and expansion curves) is a positive trait in pulmonary surfactants, indicating the energy dissipated to form stable reservoirs.[2]

  • Hel 13-5 demonstrates superior hysteresis in DPPC/PG mixtures compared to KL4, suggesting a more robust formation of surface-associated reservoirs that re-spread rapidly upon expansion (inhalation).

Experimental Protocols

To validate these properties, we define two "self-validating" protocols. These systems contain internal checks (e.g., leakage tests, zero-calibration) to ensure data integrity.

Protocol A: Captive Bubble Surfactometry (CBS)

Best for: Mimicking in vivo alveolar dynamics (leak-proof, temperature controlled).

Reagents:

  • Synthetic Lipids: DPPC, POPG, Palmitic Acid (PA).[3]

  • Peptide: Hel 13-5 or KL4 (purity >95% by HPLC).

  • Buffer: 150 mM NaCl, 5 mM CaCl

    
    , 10 mM HEPES, pH 7.4.
    

Workflow:

  • Chamber Preparation: Fill the CBS chamber with degassed buffer at 37°C.

    • Validation Step: Ensure no microbubbles are visible on the chamber walls.

  • Bubble Generation: Introduce an air bubble (

    
     mm diameter).
    
    • Validation Step: Monitor bubble size for 5 minutes. Any shrinkage >5% indicates a system leak (abort experiment).

  • Sample Injection: Inject 2-5

    
    L of surfactant dispersion (1 mg/mL) near the bubble interface. Allow adsorption for 5 minutes.
    
  • Dynamic Cycling:

    • Compress/Expand bubble volume by 50% at a rate of 20 cycles/min.

    • Record surface tension (

      
      ) vs. Area.[3][4]
      
    • Target Metric:

      
       must reach 
      
      
      
      mN/m after 5 cycles.
Protocol B: Langmuir-Blodgett Trough (Monolayer Analysis)

Best for: Thermodynamic characterization and molecular area determination.

Workflow Visualization:

LangmuirProtocol Start Start: Clean Trough CleanCheck Validation: Compress Barriers Is Pressure < 0.2 mN/m? Start->CleanCheck CleanCheck->Start No (Reclean) Spread Spread Sample (Lipid/Peptide) in Chloroform/Methanol CleanCheck->Spread Yes Evap Solvent Evaporation (10-15 mins) Spread->Evap Compress Compression Isotherm (Rate: 20 cm²/min) Evap->Compress Data Record Isotherm (Lift-off, Plateau, Collapse) Compress->Data

Figure 2: Validated Langmuir Trough Workflow. The "Clean Check" step is critical to prevent contaminant artifacts.

Synthesis & Recommendation

  • Choose Hel 13-5 if:

    • Your study requires precise monitoring of peptide location (Trp fluorescence).

    • You are investigating the specific structural impact of canonical amphipathic helices on lipid polymorphism.

    • Data suggests Hel 13-5 offers superior re-spreading kinetics due to highly ordered reservoir formation.

  • Choose KL4 if:

    • You are benchmarking against an FDA-evaluated standard (Lucinactant).

    • You require a peptide with higher total hydrophobicity for interaction with neutral lipids.

References

  • Nakahara, H., et al. (2008).[5] "Langmuir Monolayer of Artificial Pulmonary Surfactant Mixtures with an Amphiphilic Peptide at the Air/Water Interface."[6] Langmuir.

  • Nakahara, H., et al. (2009). "Pulmonary Surfactant Model Systems Catch the Specific Interaction of an Amphiphilic Peptide with Anionic Phospholipid." Biophysical Journal.[6][7]

  • Seurynck-Servoss, S. L., et al. (2007).[4] "Lipid composition greatly affects the in vitro surface activity of lung surfactant protein mimics."[4] Colloids and Surfaces B: Biointerfaces.

  • Gustafsson, M., et al. (2008). "The Helical Structure of Surfactant Peptide KL4 When Bound to POPC:POPG Lipid Vesicles." Biochemistry.

  • Walther, F. J., et al. (2010). "Surfactant protein B and C analogues." Molecular Genetics and Metabolism.

Sources

A Comparative Guide to the Surface Activity Validation of Hel 13-5 in DPPC/DPPG Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the surface activity of the synthetic amphiphilic peptide Hel 13-5 in dipalmitoylphosphatidylcholine (DPPC) and mixed DPPC/dipalmitoylphosphatidylglycerol (DPPG) lipid monolayers. It is intended for researchers, scientists, and drug development professionals working with peptide-membrane interactions, particularly in the context of pulmonary surfactants and antimicrobial peptide development.

Introduction: The Interplay of Cationic Peptides and Anionic Membranes

Hel 13-5 is a synthetic 18-mer amphiphilic α-helical peptide designed to mimic the function of pulmonary surfactant proteins, specifically Surfactant Protein B (SP-B).[1] Such peptides are crucial for reducing surface tension at the air-liquid interface in the lungs, a process vital for respiration.[2] Many antimicrobial peptides (AMPs) also share this amphiphilic character, enabling them to disrupt bacterial membranes.[3][4] The interaction of these cationic peptides with cell membranes is often governed by electrostatic forces, drawing them towards negatively charged membrane surfaces.

To model these interactions in a controlled laboratory setting, we utilize lipid monolayers composed of phospholipids like DPPC and DPPG.

  • DPPC (Dipalmitoylphosphatidylcholine): A zwitterionic (neutrally charged) phospholipid that is a major component of pulmonary surfactant. Its saturated acyl chains allow for tight packing and the formation of ordered membrane domains.

  • DPPG (Dipalmitoylphosphatidylglycerol): An anionic (negatively charged) phospholipid. Its presence in a membrane introduces a net negative charge, making it an excellent model for bacterial membranes or specific domains in eukaryotic membranes.

By comparing the interaction of the cationic Hel 13-5 with a neutral DPPC monolayer versus a negatively charged mixed DPPC/DPPG monolayer, we can elucidate the role of electrostatic attraction in modulating the peptide's surface activity.

The Langmuir-Blodgett Trough: A Window into Surface Interactions

The primary tool for validating the surface activity of peptides like Hel 13-5 is the Langmuir-Blodgett trough.[5][6] This instrument allows for the formation of a single layer of lipid molecules (a monolayer) at the air-water interface and the precise measurement of its surface pressure (Π). Surface pressure is the reduction in the surface tension of the pure liquid subphase (e.g., a buffer solution) caused by the presence of the lipid monolayer.[7]

By compressing this monolayer with movable barriers and measuring the corresponding surface pressure, we can generate a surface pressure-area (Π-A) isotherm. This isotherm provides critical information about the phase behavior, compressibility, and stability of the monolayer.[8] When a peptide is introduced into the aqueous subphase beneath the monolayer, its interaction with the lipids—be it adsorption to the surface or insertion between the lipid molecules—will cause a change in the surface pressure, providing a direct measure of its surface activity.[9]

Experimental Protocol: Assessing Peptide Surface Activity

The following protocol outlines a robust method for comparing the surface activity of Hel 13-5 with DPPC and DPPC/DPPG monolayers. This self-validating system includes controls and comparative arms to ensure the reliability of the results.

Materials and Reagents
  • Hel 13-5 peptide (lyophilized)

  • DPPC and DPPG lipids

  • Chloroform/Methanol (e.g., 2:1 v/v) solvent[5]

  • Buffered saline solution (e.g., Tris buffer with NaCl, pH 7.4) for the subphase[10]

  • Langmuir-Blodgett trough equipped with a Wilhelmy plate for surface pressure measurement

Experimental Workflow

The following diagram illustrates the key steps in the experimental process for validating peptide surface activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_lipids 1. Prepare Lipid Solutions (DPPC & DPPC/DPPG) in Chloroform/Methanol prep_peptide 2. Prepare Hel 13-5 Stock Solution in Buffer prep_trough 3. Fill Trough with Buffered Subphase spread 4. Spread Lipid Solution on Subphase Surface prep_trough->spread evap 5. Allow Solvent to Evaporate spread->evap compress 6. Compress Monolayer to Initial Surface Pressure (Πi) evap->compress inject 7. Inject Hel 13-5 into Subphase compress->inject record 8. Record Surface Pressure Change (ΔΠ) over Time inject->record plot 9. Plot ΔΠ vs. Time record->plot compare 10. Compare Adsorption Kinetics and Equilibrium ΔΠ plot->compare

Caption: Workflow for Langmuir Trough Peptide Interaction Assay.

Step-by-Step Methodology
  • Lipid Solution Preparation: Prepare solutions of pure DPPC and a DPPC/DPPG mixture (e.g., 4:1 molar ratio) in a chloroform/methanol solvent. The exact concentration will depend on the trough dimensions.

  • Trough Preparation: Thoroughly clean the Langmuir trough and fill it with the buffered saline subphase. The temperature should be controlled, for instance, at 24°C.[11]

  • Monolayer Formation: Gently deposit the lipid solution dropwise onto the subphase surface using a microsyringe.[9]

  • Solvent Evaporation: Wait for a sufficient period (e.g., 10-15 minutes) to allow the volatile solvent to evaporate completely, leaving a stable lipid monolayer at the air-water interface.[9]

  • Initial Compression: Use the movable barriers to slowly compress the monolayer until a desired initial surface pressure (Πi) is reached. A typical Πi for such experiments is in the range of 5-15 mN/m, representing a fluid lipid phase.[9]

  • Peptide Injection: Once the baseline surface pressure is stable, inject the Hel 13-5 solution into the subphase beneath the monolayer with gentle stirring to ensure even distribution.[5]

  • Data Recording: Record the change in surface pressure (ΔΠ) over time until a stable equilibrium value is reached. This indicates the completion of the peptide's interaction with the monolayer.[5]

  • Comparative Isotherms (Optional): To further characterize the interaction, full Π-A isotherms can be recorded for the pure lipid monolayers and the mixed lipid-peptide monolayers after equilibrium is reached.

Comparative Analysis: Hel 13-5 Interaction with DPPC vs. DPPC/DPPG

The inclusion of the anionic lipid DPPG is expected to significantly enhance the interaction of the cationic Hel 13-5 with the monolayer. This is due to the favorable electrostatic attraction between the positively charged amino acid residues of the peptide and the negatively charged headgroups of DPPG.

Adsorption Kinetics and Surface Pressure Increase

By injecting Hel 13-5 under the different monolayers, we can observe two key parameters: the rate of surface pressure increase and the final equilibrium surface pressure change (ΔΠ_eq).

Monolayer CompositionExpected Rate of AdsorptionExpected Equilibrium ΔΠ (mN/m)Rationale
Pure DPPC ModerateLowerInteraction is primarily driven by hydrophobic forces, leading to insertion into the monolayer.
DPPC/DPPG (4:1) RapidHigherStrong electrostatic attraction accelerates the recruitment of Hel 13-5 to the interface, leading to greater surface accumulation and/or deeper penetration.[12][13]

Studies have shown that the electrostatic interaction between DPPG and Hel 13-5 is a significant factor.[2][14] This strong attraction not only brings the peptide to the surface more efficiently but also can influence its subsequent behavior within the monolayer.

Effect on Monolayer Stability and Phase Behavior

The interaction of Hel 13-5 also alters the physical properties of the lipid monolayer. This can be observed through analysis of the full Π-A isotherms.

  • Monolayer Expansion: The insertion of the peptide between lipid molecules typically leads to an expansion of the monolayer, shifting the isotherm to a larger area per molecule at a given surface pressure. This effect is often more pronounced in the presence of DPPG due to the stronger peptide-lipid association.

  • Fluidization: Hel 13-5 can disrupt the ordered packing of the saturated DPPC and DPPG acyl chains, leading to a more fluid monolayer. This is observed as a change in the compressibility of the monolayer.

  • Collapse Pressure: The collapse pressure is the maximum surface pressure a monolayer can withstand before it collapses into a three-dimensional structure. The presence of DPPG has been shown to modulate the squeeze-out pressure of Hel 13-5 from the monolayer upon high compression.[12] While pure DPPC/DPPG mixtures with high DPPG content show a decreased collapse pressure, the attractive interaction with Hel 13-5 can prevent the peptide from being squeezed out, thus stabilizing the mixed monolayer at higher pressures.[11][12][15]

Mechanistic Insights: Electrostatics and Conformational Change

The comparison between DPPC and DPPC/DPPG monolayers provides crucial insights into the mechanism of Hel 13-5's surface activity.

G cluster_dppc Interaction with Pure DPPC Monolayer cluster_dppg Interaction with DPPC/DPPG Monolayer dppc_hydro 1. Hydrophobic interaction drives Hel 13-5 to the interface dppc_insert 2. Peptide inserts into the neutral lipid monolayer dppc_hydro->dppc_insert dppc_disrupt 3. Moderate disruption of lipid packing dppc_insert->dppc_disrupt dppg_electro 1. Strong electrostatic attraction recruits cationic Hel 13-5 to the anionic surface dppg_insert 2. Enhanced insertion and stronger association with lipids dppg_electro->dppg_insert dppg_conform 3. Compression may induce α-helix to β-sheet transition dppg_insert->dppg_conform dppg_stabilize 4. Electrostatic forces stabilize the mixed peptide-lipid film dppg_conform->dppg_stabilize

Sources

Evaluating Hel 13-5 Membrane Leakage vs. Other Antimicrobial Peptides

[1]

Executive Summary: The Hel 13-5 Paradigm

Hel 13-5 (Sequence: KLLKLLLKLWLKLLKLLL) is a synthetic 18-mer amphipathic peptide originally designed to mimic the N-terminal segment of human Surfactant Protein B (SP-B). Unlike classical antimicrobial peptides (AMPs) like Magainin 2 that function primarily through selective pore formation, Hel 13-5 is characterized by extreme hydrophobicity (13 hydrophobic residues out of 18).

This distinct physicochemical profile drives a mechanism of action based on deep membrane insertion and induction of high membrane curvature (tubulation) rather than simple transmembrane pore formation. While it exhibits potent membrane permeabilization, its lack of selectivity (high hemolytic activity) necessitates careful evaluation against standard benchmarks.

Key Differentiators
FeatureHel 13-5MelittinMagainin 2
Primary Mechanism Deep Insertion / Tubulation / Ion ChannelsToroidal/Barrel-Stave PoresToroidal Pores (Selective)
Hydrophobicity Very High (13/18 residues)HighModerate
Membrane Leakage High (Non-selective; active on neutral lipids)High (Non-selective)Moderate (Selective for anionic lipids)
Hemolytic Activity High (in free form)HighLow
Primary Application Pulmonary Surfactant Model / Membrane Curvature StudiesBroad-spectrum Lytic Agent (Control)Selective Antimicrobial

Mechanism of Action: Tubulation vs. Pore Formation

To evaluate leakage data correctly, one must understand how the leakage occurs. Hel 13-5 does not merely punch holes; it remodels the membrane.

The Hydrophobic Drive

Hel 13-5 possesses a "hydrophobic sector" of approximately 260° on its helical wheel.[1] This massive hydrophobic face forces the peptide to bury deeply into the acyl chain region of the lipid bilayer, causing significant lateral pressure and displacement of lipids.

  • Neutral Bilayers (PC/PE): Hel 13-5 forms ion-conducting channels and induces leakage efficiently.

  • Anionic Bilayers (PC/PG): The peptide can induce vesicle fusion or the formation of nanotubules (long cylindrical lipid structures) due to curvature strain, rather than simple lysis.

Comparative Pathway Diagram

The following diagram contrasts the signaling and structural pathways of Hel 13-5 versus Melittin and Magainin.

AMP_MechanismStartPeptide-Membrane InteractionHelHel 13-5(High Hydrophobicity)Start->HelMelMelittin(Pore Former)Start->MelMagMagainin 2(Carpet/Toroidal)Start->MagDeepInsertDeep Insertion intoAcyl Chain RegionHel->DeepInsertCurvatureInduction of PositiveCurvature / TubulationDeepInsert->CurvatureFusionMembrane Fusion &Non-Specific LeakageCurvature->FusionInsertInsertion & OligomerizationMel->InsertPoreStable Toroidal/Barrel Pore(Rapid Leakage)Insert->PoreSurfaceSurface Accumulation(Carpet Model)Mag->SurfaceTransientTransient Toroidal Pores(Selective Leakage)Surface->Transient

Figure 1: Mechanistic divergence of Hel 13-5 (Membrane Remodeling) vs. Melittin (Lysis) and Magainin (Selective Permeation).

Comparative Performance Analysis

Membrane Leakage Kinetics

In calcein release assays, Hel 13-5 demonstrates leakage kinetics distinct from Melittin.

  • Melittin: Shows a "burst" kinetics—rapid, immediate release of dye upon addition, indicating stable pore formation.

  • Hel 13-5: Often shows slower, sustained leakage or leakage coupled with turbidity changes (indicating aggregation/fusion). In neutral lipids (zwitterionic PC), Hel 13-5 is highly active, often outperforming selective AMPs like Magainin, which require anionic lipids to bind effectively.

Hemolytic Toxicity

Critical Warning: Hel 13-5 is highly hemolytic in its free form.

  • Data: Studies indicate that free Hel 13-5 can cause significant hemolysis (>50%) at concentrations where Magainin 2 causes negligible damage (<5%).

  • Context: This toxicity is why Hel 13-5 is often formulated with lipids (as a surfactant replacement) rather than used as a free systemic drug. The lipids "buffer" its lytic activity.

Summary Data Table
MetricHel 13-5MelittinMagainin 2
Leakage (PC Liposomes) High (>80%)High (>90%)Low (<10%)
Leakage (PC/PG Liposomes) High (Fusion/Lysis)HighHigh
Hemolysis (RBCs) High (Toxic)High (Toxic)Low (Non-toxic)
Selectivity Index LowLowHigh
Lipid Preference Non-selective (inserts into zwitterionic)Non-selectiveAnionic Preference

Experimental Protocol: Calcein Leakage Assay

To rigorously evaluate Hel 13-5, use this self-validating protocol. This assay measures the de-quenching of calcein as it escapes liposomes.

Reagents & Setup
  • Lipids: POPC (neutral control) and POPC/POPG (7:3, bacterial mimic).

  • Dye: Calcein (self-quenching concentration: 70 mM).

  • Buffer: 10 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.4.

  • Peptides: Hel 13-5 (Stock 100 µM in water/ethanol), Melittin (Positive Control).

Step-by-Step Workflow
  • Liposome Preparation (LUVs):

    • Dissolve lipids in chloroform, dry under N₂ stream to form a film.

    • Hydrate film with 70 mM Calcein buffer .

    • Freeze-thaw (5 cycles) and extrude (100 nm polycarbonate filter, 11 passes) to form Large Unilamellar Vesicles (LUVs).

    • Purification (Critical): Pass LUVs through a Sephadex G-50 column to remove unencapsulated calcein. Elute with iso-osmotic buffer (without calcein).

  • Assay Execution:

    • Dilute LUVs to a final lipid concentration of 10–50 µM in a fluorometer cuvette.

    • Baseline: Measure fluorescence (

      
      ) for 60s (Ex: 490 nm, Em: 520 nm).
      
    • Peptide Addition: Inject Hel 13-5 at varying Peptide-to-Lipid (P/L) ratios (e.g., 1:100 to 1:10).

    • Kinetics: Monitor fluorescence (

      
      ) for 10–15 minutes.
      
    • Total Release: Add 0.1% Triton X-100 to lyse all vesicles and measure maximum fluorescence (

      
      ).
      
  • Calculation:

    
    
    
Workflow Diagram

Leakage_ProtocolStep1Lipid FilmHydration(70mM Calcein)Step2Extrusion(100nm LUVs)Step1->Step2Step3Sephadex G-50Purification(Remove Free Dye)Step2->Step3Step4Incubationwith Hel 13-5Step3->Step4Step5Measure Fluorescence(De-quenching)Step4->Step5Step6Triton X-100(100% Release Control)Step5->Step6

Figure 2: Calcein Leakage Assay Workflow for quantifying membrane permeabilization.

References

  • Nakahara, H., et al. (2008). "Langmuir Monolayer of Artificial Pulmonary Surfactant Mixtures with an Amphiphilic Peptide at the Air/Water Interface." Langmuir. Link

  • Nakahara, H., et al. (2009). "Pulmonary surfactant model systems catch the specific interaction of an amphiphilic peptide with anionic phospholipid." Biophysical Journal. Link

  • Shibata, O., et al. (2015). "Nanotubules Formed by Highly Hydrophobic Amphiphilic α-Helical Peptides and Natural Phospholipids." Biophysical Journal. Link

  • Matsuzaki, K. (2009). "Magainins as paradigm for the mode of action of pore forming polypeptides." Biochimica et Biophysica Acta (BBA).[2] Link

  • Raghuraman, H., & Chattopadhyay, A. (2007). "Melittin: a membrane-active peptide with diverse functions." Bioscience Reports. Link

Reproducibility of Hel 13-5 Induced Lipid Tubule Structures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Biophysicists, and Drug Delivery Scientists

Executive Summary: The Hel 13-5 Standard

Hel 13-5 is a de novo designed amphipathic


-helical peptide (18-mer) engineered to induce extreme membrane curvature. Unlike naturally occurring curvature-sensing proteins (e.g., BAR domains) that often require specific lipid headgroups or pre-existing curvature, Hel 13-5 drives the transformation of neutral spherical liposomes into high-aspect-ratio nanotubules (25–50 nm diameter) through a robust "wedge" insertion mechanism.

However, reproducibility in generating these structures is frequently compromised by subtle deviations in peptide purity, lipid-to-peptide (L/P) ratios, and preparation workflows. This guide dissects the critical parameters required to reliably produce Hel 13-5 lipid tubules, contrasting its performance with structural variants to highlight the mechanistic determinants of tubulation.[1][2]

Technical Specifications & Mechanism
2.1 The Peptide Architecture

The efficacy of Hel 13-5 relies on a precise hydrophobic-hydrophilic balance (HHB).

  • Sequence: KLLKLLLK LWLKLLKLLL (N- to C-terminus)

  • Composition: 13 Hydrophobic (12 Leu, 1 Trp) + 5 Hydrophilic (5 Lys).[1][2][3]

  • Geometry: Forms an ideal amphipathic

    
    -helix with a 260° hydrophobic sector .[1][2] This wide hydrophobic face allows deep penetration into the lipid bilayer's acyl chain region, acting as a molecular wedge.
    
2.2 The "Wedge" Mechanism

Upon binding to a neutral lipid bilayer (e.g., Egg PC), Hel 13-5 transitions from a random coil to an


-helix. The hydrophobic face burrows into the outer leaflet, increasing the lateral pressure and surface area of the outer monolayer relative to the inner monolayer. To relieve this stress, the membrane bends, generating positive curvature that evolves from elliptical deformations into stable nanotubules.

Mechanism Step1 Free Peptide (Random Coil) Step2 Membrane Binding (Electrostatic) Step1->Step2 Adsorption Step3 Helix Formation (Amphipathic Folding) Step2->Step3 Partitioning Step4 Deep Insertion (Wedge Effect) Step3->Step4 Hydrophobic Burial Step5 Area Asymmetry (Outer > Inner Leaflet) Step4->Step5 Lateral Pressure Step6 Nanotubule (25-50nm) Step5->Step6 Relaxation

Figure 1: Mechanistic Pathway. The transition from surface adsorption to deep hydrophobic insertion drives the curvature stress required for tubulation.

Critical Reproducibility Parameters

To guarantee the formation of tubules rather than aggregates or fused vesicles, the following parameters must be strictly controlled.

3.1 Peptide Purity & Sequence Integrity
  • Requirement: >95% Purity (HPLC).

  • Why: Truncated synthesis byproducts (e.g., "deletion sequences") disrupt the continuous hydrophobic face. A single missing Leucine can reduce the helix length below the critical threshold (18 residues) needed for tubulation, leading to vesicle fusion instead.

3.2 Lipid Composition
  • Standard: Egg Yolk Phosphatidylcholine (Egg PC).[1][2][4][5][6][7]

  • Impact: Hel 13-5 is designed for neutral zwitterionic lipids.

  • Warning: In anionic lipid mixtures (e.g., PC/PG), strong electrostatic locking between Lysine residues and lipid headgroups can prevent the deep hydrophobic insertion required for the wedge effect, often resulting in aggregation rather than tubulation unless the ionic strength is carefully modulated.

3.3 The Lipid-to-Peptide (L/P) Threshold
  • Optimal Ratio: L/P = 5:1 to 3:1 (Molar Ratio).

  • Insight: This represents a massive peptide load (16–25 mol% peptide). Unlike catalytic proteins, Hel 13-5 acts stoichiometrically. You must saturate the outer leaflet to generate sufficient steric pressure for bending.

  • Failure Mode: At L/P > 10:1 (low peptide), only minor elliptical deformations or small bicelles are observed.

Validated Experimental Protocol

This protocol is derived from the core methodologies established by Kitamura et al. and Furuya et al.

Phase A: Liposome Preparation (LUVs)
  • Dissolution: Dissolve Egg PC in Chloroform/Methanol (2:1 v/v).

  • Drying: Evaporate solvent under N₂ stream; desiccate under vacuum for >3 hours to remove trace solvent.

  • Hydration: Hydrate film with TES Buffer (10 mM TES, 150 mM NaCl, pH 7.4) to a lipid concentration of 1.0 mM . Vortex vigorously.

  • Sizing: Extrude 11-21 times through a 100 nm polycarbonate membrane .

    • QC Check: DLS should show a polydispersity index (PDI) < 0.1 and mean diameter ~100 nm.

Phase B: Tubule Induction
  • Peptide Solubilization: Dissolve Hel 13-5 in pure water or TES buffer (freshly prepared).

  • Mixing: Add peptide solution to the liposome suspension.

    • Target: Final Lipid Conc = 500 µM; Final Peptide Conc = 100 µM (L/P = 5).

  • Incubation: Incubate at 25°C for 1 hour in the dark.

    • Observation: The solution turbidity will decrease initially (vesicle fragmentation) and then stabilize.

Phase C: Visualization
  • Negative Stain TEM: Use 2% Uranyl Acetate. Tubules are fragile; avoid excessive blotting force.

  • Cryo-EM: Preferred for preserving the native hydrated diameter (approx. 50 nm).

Protocol cluster_0 Lipid Prep cluster_1 Induction L1 Egg PC in CHCl3 L2 Dry Film (Vacuum) L1->L2 L3 Hydrate (TES Buffer) L2->L3 L4 Extrude (100nm) L3->L4 Mix Mix (L/P = 5:1) L4->Mix P1 Hel 13-5 Solution P1->Mix Inc Incubate 25°C, 1h Mix->Inc Result Analysis (TEM / DLS) Inc->Result Tubules Formed

Figure 2: Workflow for Reproducible Tubule Generation.

Comparative Performance Analysis

The specificity of Hel 13-5 structure is highlighted when compared to its analogs.[8]

AgentSequence ModificationSecondary StructureMorphology (Egg PC)Reproducibility Insight
Hel 13-5 Parent (18-mer)

-Helix
Long Tubules Standard reference.
Hel 13-5V Leu

Val

-Sheet
Aggregates / FusionValine promotes

-sheet stacking, abolishing the wedge effect.
Hel 13-5R Lys

Arg

-Helix
TubulesCharge type (K vs R) is less critical than hydrophobic insertion.
Hel 12-4 Shortened (16-mer)MixedLarge VesiclesLength Criticality: <18 residues fails to span the insertion depth needed.
Hel 13-5Nle Leu

Norleucine
MixedShort RodsSide chain geometry affects packing efficiency; tubules are unstable.
Troubleshooting Guide
  • Issue: Precipitates visible immediately upon mixing.

    • Cause: Ionic strength too high or pH close to pI (though Hel 13-5 is basic). More likely, the peptide concentration in the stock was too high, causing pre-aggregation.

    • Fix: Keep peptide stock < 1 mM. Add peptide slowly to the stirring lipid suspension.

  • Issue: No tubules, just small vesicles.

    • Cause: L/P ratio too high (e.g., 20:1).

    • Fix: Increase peptide concentration.[2] The "wedge" effect is cooperative and requires a critical density of helices.

  • Issue: Tubules are short or broken.

    • Cause: Excessive sonication or shear force during staining.

    • Fix: Use gentle pipetting. For TEM, allow adsorption for 1-2 mins before gentle blotting.

References
  • Kitamura, A., et al. (1999).[2] "Nanotubules Formed by Highly Hydrophobic Amphiphilic

    
    -Helical Peptides and Natural Phospholipids."[1][2] Biophysical Journal.[3] Link
    
  • Furuya, K., et al. (2003). "Nanotubules Formed by Highly Hydrophobic Amphiphilic

    
    -Helical Peptides and Natural Phospholipids: Effect of Peptide Sequence and Chain Length."[1][2] Biophysical Journal.[3] Link
    
  • Nakahara, H., et al. (2009). "Pulmonary surfactant model systems catch the specific interaction of an amphiphilic peptide with anionic phospholipid."[3] Biophysical Journal.[3] Link

  • Lee, S., et al. (2001). "Effect of amphipathic alpha-helical peptide on the structure of neutral and acidic liposomes." Peptides. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Hel 13-5 Trifluoroacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as the definitive operational protocol for handling Hel 13-5 Trifluoroacetate , a synthetic amphiphilic peptide mimic of human Surfactant Protein B (SP-B).

This document is structured for researchers requiring immediate, actionable safety and logistical data. It moves beyond basic SDS reporting to provide "field-proven" scientific context, ensuring both personnel safety and experimental integrity.

Executive Safety Summary

Compound Identity: Hel 13-5 (Seq: KLLKLLLKLWLKLLKLLL) Form: Trifluoroacetate (TFA) Salt (Lyophilized Powder) Primary Hazard: Bioactive Peptide / Chemical Irritant Risk Level: BSL-1 / Chemical Hazard (Low acute toxicity, high irritation potential)

Critical Warning: While the peptide itself is non-infectious, the Trifluoroacetate (TFA) counterion renders the bulk powder acidic and hygroscopic. Direct contact with mucous membranes can cause irritation. Furthermore, as a membrane-active surfactant mimic, accidental inhalation of aerosolized powder may disrupt pulmonary surfactant function in high doses.

Technical Profile & Mechanism

To handle this compound safely, one must understand its behavior. Hel 13-5 is designed to mimic the N-terminal segment of Surfactant Protein B (SP-B) .[1][2]

  • Mechanism of Action: It is an amphiphilic

    
    -helix that partitions into phospholipid membranes.[3] In vitro, it induces the formation of nanotubular lipid structures  to facilitate lipid transfer.
    
  • The TFA Factor: Synthetic peptides are cleaved from resin using Trifluoroacetic Acid.[4][5] Consequently, Hel 13-5 is delivered as a salt.[6]

    • Impact: In unbuffered solutions, the pH can drop to ~2.0–3.0, which is cytotoxic to cell cultures and can alter lipid vesicle morphology artifactually.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the compound's dual nature: a particulate inhalation risk and a chemical irritant.

Zone Requirement Technical Rationale
Respiratory N95 / P2 Mask (Minimum)Critical: Hel 13-5 is a surfactant mimic. Inhalation of fine particulates could theoretically interfere with lung surfactant dynamics. Use a Fume Hood for all weighing.
Hand Protection Nitrile Gloves (Double-gloved recommended)Thickness:

0.11 mm. The TFA salt is corrosive to skin upon moisture contact. Double gloving allows outer glove removal if contaminated during weighing.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient if the powder becomes aerosolized. Goggles seal against fine dust entry.
Body Lab Coat (Buttoned, Long Sleeve) Standard cotton/poly blend is acceptable. Ensure cuffs are tucked into gloves to prevent wrist exposure.

Operational Handling: The "Zero-Moisture" Protocol

The Enemy is Water. Hel 13-5 is hygroscopic. Moisture absorption degrades the peptide (hydrolysis) and makes the powder sticky, leading to inaccurate weighing and concentration errors.

Step 1: Storage & Equilibration
  • Long-Term Storage: Store at -20°C or -80°C in a desiccated environment.

  • Equilibration (Crucial): Before opening the vial, allow it to warm to Room Temperature (RT) for at least 30 minutes inside a desiccator.

    • Why? Opening a cold vial in humid lab air causes immediate condensation inside the vial. This water will dissolve the peptide and accelerate degradation.

Step 2: Weighing & Static Control

Lyophilized peptides are prone to static charge, causing them to "fly" off the spatula.

  • Protocol: Use an anti-static gun or polonium strip near the balance.

  • Containment: Weigh inside a chemical fume hood to prevent inhalation.[7]

Step 3: Reconstitution & TFA Management

This is the most common point of experimental failure.

  • Solubility: Hel 13-5 is hydrophobic (Leucine/Tryptophan rich). It may not dissolve instantly in pure water.

  • Solvent Choice:

    • Stock Solution: Dissolve in DMSO or TFE (Trifluoroethanol) if high concentration (>5 mg/mL) is needed.

    • Aqueous: If using water, sonication may be required.

  • The "TFA Trap": If using this peptide for cell culture , you must neutralize the TFA.

    • Method: Reconstitute in a buffered solution (e.g., PBS, HEPES) rather than water. The buffer capacity will absorb the acidity of the TFA salt.

    • Verification: Check pH with a micro-strip. It must be pH 7.2–7.4 for biological relevance.

Visualized Workflow: Safe Reconstitution

The following diagram outlines the decision logic for reconstituting Hel 13-5, ensuring both safety and experimental success.

Hel13_5_Handling Start Start: Lyophilized Hel 13-5 Vial (-20°C) Equilibrate Equilibrate to RT (30 mins) (Prevent Condensation) Start->Equilibrate Open Open in Fume Hood (PPE: Nitrile + N95) Equilibrate->Open Solvent_Decision Select Solvent Open->Solvent_Decision Organic Organic (DMSO/TFE) For Stock Storage Solvent_Decision->Organic High Conc. Aqueous Aqueous (PBS/Water) For Immediate Use Solvent_Decision->Aqueous Bio-Assay Aliquot Aliquot & Flash Freeze (Avoid Freeze-Thaw) Organic->Aliquot Check_pH CRITICAL: Check pH (TFA lowers pH < 3.0) Aqueous->Check_pH Buffer Buffer Exchange / Neutralize (Add NaOH or use HEPES) Check_pH->Buffer If Acidic Buffer->Aliquot Dispose Disposal: Chemical Waste Aliquot->Dispose Excess/Spills

Caption: Operational logic for Hel 13-5 reconstitution, prioritizing pH correction due to TFA salt content.

Disposal & Emergency Procedures

Waste Disposal Protocol

Do not treat Hel 13-5 as standard biological waste (autoclave) unless it is in a viral vector. As a synthetic chemical:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Hazardous Chemical Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste: Collect in a container labeled "Organic Waste with Trace Peptides" . Do not pour down the drain.

  • TFA Consideration: If large amounts are disposed of, ensure the waste stream is compatible with acidic materials.

Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The TFA component can cause delayed irritation.

  • Eye Contact: Flush with eyewash for 15 minutes. Seek medical attention if redness persists.

  • Inhalation: Move to fresh air. If breathing is difficult, support respiration. This peptide is a surfactant mimic; respiratory symptoms should be monitored.

  • Spills: Dampen the powder with a wet paper towel (to prevent dust) and wipe up. Clean the area with 10% bleach followed by Ethanol to degrade the peptide.

References

  • National Institutes of Health (NIH) / PubMed. (2009). Pulmonary surfactant model systems catch the specific interaction of an amphiphilic peptide with anionic phospholipid. Biophysical Journal. Retrieved from [Link]

  • LifeTein. (2025). TFA Removal and Salt Exchange Protocols. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.